Technical Documentation Center

3-[(3-Methoxyphenyl)methyl]cyclohexanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(3-Methoxyphenyl)methyl]cyclohexanone
  • CAS: 171046-92-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-[(3-Methoxyphenyl)methyl]cyclohexanone: Synthesis, Characterization, and Applications

Introduction Substituted cyclohexanones are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures, including pharmaceuticals and natural prod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted cyclohexanones are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures, including pharmaceuticals and natural products. The strategic introduction of a substituted benzyl moiety onto the cyclohexanone scaffold can profoundly influence its physicochemical properties, reactivity, and biological activity. The methoxy group, in particular, can modulate the electronic nature of the aromatic ring and act as a hydrogen bond acceptor, while the benzyl group adds lipophilicity and steric bulk. This guide provides a comprehensive technical overview of 3-[(3-Methoxyphenyl)methyl]cyclohexanone, a compound of significant interest for its potential as a building block in medicinal chemistry and materials science. We will delve into its structural features, a robust synthetic protocol, detailed spectroscopic characterization, and prospective applications, offering field-proven insights for researchers and drug development professionals.

Part 1: Molecular Profile and Physicochemical Properties

Chemical Structure and Stereochemistry

3-[(3-Methoxyphenyl)methyl]cyclohexanone possesses a molecular formula of C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol .[1][2] The structure features a cyclohexanone ring substituted at the 3-position with a benzyl group, which is itself substituted at the meta-position with a methoxy group.

The carbon atom at the 3-position of the cyclohexanone ring is a stereocenter. Therefore, the compound exists as a racemic mixture of two enantiomers: (R)-3-[(3-Methoxyphenyl)methyl]cyclohexanone and (S)-3-[(3-Methoxyphenyl)methyl]cyclohexanone. The separation of these enantiomers would require chiral chromatography or asymmetric synthesis, which is beyond the scope of this guide but represents a critical consideration for stereospecific drug development programs.

Physicochemical Data

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.[3][4] The data presented below combines known information with expert-predicted values to provide a practical reference for laboratory use.

PropertyValueSource(s)
CAS Number 171046-92-7[1][5]
Molecular Formula C₁₄H₁₈O₂[1]
Molecular Weight 218.29 g/mol [2]
Synonyms 3-(3-methoxybenzyl)cyclohexanone[1]
Appearance Colorless liquid[1]
Boiling Point Predicted: >300 °C at 760 mmHgAnalog Data
Density Predicted: ~1.08 g/mLAnalog Data[4][6]
Refractive Index Predicted: ~1.54Analog Data[4][6]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.Chemical Principles

Part 2: Synthesis and Mechanistic Insights

The introduction of a substituent at the 3-position of a cyclohexanone ring is most reliably achieved via a 1,4-conjugate addition, or Michael addition. This strategy circumvents challenges associated with direct enolate alkylation, such as poly-alkylation and lack of regioselectivity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection at the C3-Cβ bond points to cyclohex-2-en-1-one and a (3-methoxyphenyl)methyl nucleophile as the key precursors. To favor the desired 1,4-addition over a 1,2-addition to the carbonyl group, a soft nucleophile is required. Organocuprates (Gilman reagents) are ideal for this purpose, exhibiting high selectivity for conjugate addition to α,β-unsaturated ketones.

Proposed Synthetic Pathway: Organocuprate Conjugate Addition

The chosen pathway involves the preparation of a lithium di[(3-methoxyphenyl)methyl]cuprate reagent from 3-methoxybenzyl bromide, which then reacts with cyclohex-2-en-1-one to yield the target compound.

G cluster_0 Reagent Preparation cluster_1 Cuprate Formation cluster_2 Conjugate Addition cluster_3 Workup & Purification A 3-Methoxybenzyl Bromide C Organolithium Intermediate A->C Lithiation (Anhydrous THF, -78 °C) B tert-Butyllithium B->C E Lithium Di[(3-methoxyphenyl)methyl]cuprate (Gilman Reagent) C->E Transmetalation (-78 °C to 0 °C) D Copper(I) Iodide (CuI) D->E G Enolate Intermediate E->G 1,4-Addition (Michael Addition) (-78 °C) F Cyclohex-2-en-1-one F->G I Crude Product G->I Protonation H Aqueous Quench (NH4Cl) H->I J Purified 3-[(3-Methoxyphenyl)methyl]cyclohexanone I->J Silica Gel Chromatography

Diagram 1: Synthetic workflow via organocuprate conjugate addition.
Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful synthesis is confirmed by subsequent purification and spectroscopic analysis.

Materials and Equipment:

  • 3-Methoxybenzyl bromide

  • tert-Butyllithium (1.7 M in pentane)

  • Copper(I) iodide (CuI)

  • Cyclohex-2-en-1-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

  • Schlenk line or argon/nitrogen manifold

  • Dry, inert-atmosphere glassware

  • Magnetic stirrer, low-temperature thermometer

  • Rotary evaporator

Procedure:

  • Organocuprate Preparation (Under Inert Atmosphere):

    • To a flame-dried, three-neck round-bottom flask under argon, add Copper(I) iodide (1.05 g, 5.5 mmol).

    • Add anhydrous THF (50 mL) and cool the slurry to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare the organolithium reagent by adding 3-methoxybenzyl bromide (2.01 g, 10 mmol) to anhydrous THF (20 mL) and cooling to -78 °C. Add tert-butyllithium (6.5 mL, 11 mmol, 1.7 M solution) dropwise. Stir for 30 minutes at -78 °C.

    • Causality Note: Using tert-butyllithium ensures rapid lithium-halogen exchange at low temperatures, preventing side reactions.

    • Transfer the freshly prepared organolithium solution via cannula to the CuI slurry at -78 °C.

    • Allow the reaction mixture to warm slowly to 0 °C until the solution becomes homogenous and dark-colored, indicating the formation of the Gilman reagent. Cool the solution back down to -78 °C.

  • Conjugate Addition Reaction:

    • Add a solution of cyclohex-2-en-1-one (0.48 g, 5 mmol) in anhydrous THF (10 mL) dropwise to the stirred cuprate solution at -78 °C.

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

    • Causality Note: The low temperature and slow warming maintain the integrity of the cuprate and enolate intermediate, maximizing the yield of the 1,4-adduct.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20).

    • Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 3-[(3-Methoxyphenyl)methyl]cyclohexanone as a colorless liquid.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on established principles and data from structurally similar molecules.[3]

TechniquePredicted Chemical Shifts / FrequenciesInterpretation
¹H NMR δ 7.20-7.30 (t, 1H), δ 6.75-6.85 (m, 3H), δ 3.80 (s, 3H), δ 2.50-2.70 (m, 2H), δ 1.50-2.40 (m, 9H)Aromatic protons, methoxy singlet, benzylic protons, and complex multiplets for the nine cyclohexanone protons.
¹³C NMR δ ~211 (C=O), δ ~159 (Ar-C-O), δ ~140 (Ar-C), δ ~129 (Ar-C-H), δ ~121 (Ar-C-H), δ ~114 (Ar-C-H), δ ~112 (Ar-C-H), δ ~55 (O-CH₃), δ ~40-50 (Aliphatic CH₂/CH), δ ~25-35 (Aliphatic CH₂)Carbonyl carbon, six distinct aromatic carbons, methoxy carbon, and multiple aliphatic carbons of the cyclohexanone ring.
IR (Infrared) ~1715 cm⁻¹ (strong), ~2850-3000 cm⁻¹ (medium), ~1600, 1490 cm⁻¹ (medium), ~1250, 1040 cm⁻¹ (strong)Strong C=O stretch characteristic of a saturated ketone.[7] Aliphatic C-H stretches. Aromatic C=C stretches. Asymmetric and symmetric C-O-C stretches of the aryl ether.[8]
Mass Spec (EI) m/z 218 (M⁺), 121 (base peak), 97, 91Molecular ion peak.[3] Key fragmentation to form the stable 3-methoxybenzyl cation (tropylium ion rearrangement).[9] Other fragments corresponding to the cyclohexenone moiety and further fragmentation.

Part 4: Applications in Research and Drug Development

While 3-[(3-Methoxyphenyl)methyl]cyclohexanone is not yet a widely commercialized compound, its structure is highly valuable as a scaffold and intermediate in drug discovery.

Intermediate for Complex Syntheses

Structurally related compounds are pivotal in the synthesis of complex pharmaceutical agents. For instance, 2-(3-methoxyphenyl)cyclohexanone is a known precursor in the total synthesis of morphinans, a class of potent analgesics.[6] By analogy, 3-[(3-Methoxyphenyl)methyl]cyclohexanone provides a strategic building block for novel analogs of natural products and other complex molecular targets.

Scaffold for Bioactive Compounds

The substituted cyclohexanone motif is present in numerous compounds with demonstrated biological activity.

  • Anticancer Potential: Diarylidenecyclohexanone derivatives have shown significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[10] The subject compound could serve as a precursor to such derivatives.

  • Anti-inflammatory and Antimicrobial Activity: The cyclohexanone core is a common feature in molecules designed to inhibit inflammatory pathways or exhibit antimicrobial properties.[3][10]

  • CNS Agents: Arylcyclohexylamine derivatives, which share a similar structural core, are known to modulate the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[11] This suggests that 3-[(3-Methoxyphenyl)methyl]cyclohexanone could be a valuable starting point for developing novel CNS-active agents for neurological and psychiatric disorders.

G A 3-[(3-Methoxyphenyl)methyl] cyclohexanone B Functional Group Interconversion (e.g., Aldol Condensation) A->B C Reductive Amination A->C D Baeyer-Villiger Oxidation A->D E Diarylidenecyclohexanone Analogs (Anticancer Screening) B->E F Novel Arylcyclohexylamine Derivatives (NMDA Receptor Ligands) C->F G Substituted Caprolactones (Polymer/Material Science) D->G

Diagram 2: Potential derivatization pathways for drug discovery.

Conclusion

3-[(3-Methoxyphenyl)methyl]cyclohexanone is a compound with significant untapped potential. Its synthesis is readily achievable through established and reliable organometallic methodologies, such as the organocuprate conjugate addition described herein. Its structural features—a reactive ketone, a stereocenter, and a tunable aromatic ring—make it an attractive and versatile building block for medicinal chemists. The insights provided in this guide, from a robust synthetic protocol to predictive characterization and potential applications, are intended to empower researchers to leverage this valuable intermediate in the development of novel pharmaceuticals and advanced materials.

References

  • NextSDS. 3-[(3-METHOXYPHENYL)METHYL]CYCLOHEXANONE — Chemical Substance Information. [Link]

  • The Good Scents Company. 3-methyl cyclohexanone, 591-24-2. [Link]

  • The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]

  • MassBank. METHYLCYCLOHEXANE; EI-B; MS. [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. [Link]

  • AIST. Spectral Database for Organic Compounds,SDBS. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. [Link]

  • NIST WebBook. Cyclohexanone, 3-methyl-. [Link]

  • The Royal Society of Chemistry. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capi. [Link]

  • Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]

  • Bartleby.com. IR Spectrum Of Cyclohexanone. [Link]

  • Scribd. The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). [Link]

  • NIST WebBook. Cyclohexanone, 3-methyl- Mass Spectrum. [Link]

  • MassBank.jp. Venlafaxine N-Oxide; LC-ESI-QFT; MS2; CE: 45; R=35000; [M+H]+. [Link]

Sources

Exploratory

The Pharmacological Potential of 3-[(3-Methoxyphenyl)methyl]cyclohexanone Derivatives: A Technical Guide for Drug Discovery

Abstract Derivatives of 3-[(3-Methoxyphenyl)methyl]cyclohexanone represent a compelling, albeit underexplored, scaffold in medicinal chemistry. The convergence of the methoxyphenyl group, a known modulator of biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Derivatives of 3-[(3-Methoxyphenyl)methyl]cyclohexanone represent a compelling, albeit underexplored, scaffold in medicinal chemistry. The convergence of the methoxyphenyl group, a known modulator of biological activity, with the versatile cyclohexanone core suggests a rich pharmacological potential.[1][2] This technical guide provides a comprehensive analysis of this potential, drawing upon established principles of organic synthesis and the known biological activities of structurally analogous compounds. We will delve into prospective synthesis pathways, and based on extensive literature review of related structures, explore the promising avenues for anticancer, anti-inflammatory, and antimicrobial applications. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinning and practical methodologies to stimulate further investigation into this promising class of molecules.

Introduction: The Strategic Union of Two Pharmacophores

The 3-[(3-Methoxyphenyl)methyl]cyclohexanone scaffold integrates two key structural motifs, each contributing to a unique physicochemical profile conducive to biological interaction. The cyclohexanone ring provides a flexible, non-planar backbone that can adopt various conformations to fit into active sites of enzymes and receptors.[1] The introduction of a 3-methoxybenzyl substituent significantly influences the molecule's properties. The methoxy group can act as a hydrogen bond acceptor, modulating the electronic properties of the aromatic ring, while the benzyl group introduces lipophilicity and steric bulk, which are critical for target binding and membrane permeability.[1] Although direct investigation into the biological profile of 3-[(3-Methoxyphenyl)methyl]cyclohexanone is limited, extensive research on related substituted cyclohexanones has revealed a wide spectrum of pharmacological activities.[1]

Synthetic Pathways and Methodologies

The synthesis of 3-[(3-Methoxyphenyl)methyl]cyclohexanone derivatives is achievable through established and reliable organic chemistry reactions. The primary approaches involve the formation of a carbon-carbon bond at the α- or β-position of the cyclohexanone ring.

Pathway A: Conjugate Addition to Cyclohexenone

A robust method for introducing a substituent at the 3-position of a cyclohexanone is through a 1,4-conjugate addition (Michael addition) to an α,β-unsaturated ketone.[1]

Experimental Protocol: Synthesis via Conjugate Addition

1. Preparation of the Gilman Reagent:

  • React 3-methoxybenzyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) to form 3-methoxybenzylmagnesium bromide (a Grignard reagent).
  • To form the Gilman reagent (lithium di(3-methoxybenzyl)cuprate), add two equivalents of the Grignard reagent to one equivalent of copper(I) iodide (CuI) at a low temperature (typically -78 °C to 0 °C) in an ethereal solvent.

2. Conjugate Addition:

  • Add cyclohex-2-en-1-one to the solution of the Gilman reagent at a low temperature.
  • Allow the reaction to proceed to completion.

3. Workup:

  • Quench the reaction with a saturated aqueous ammonium chloride solution.
  • Extract the mixture with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

4. Purification:

  • Purify the crude product by column chromatography on silica gel to yield pure 3-[(3-Methoxyphenyl)methyl]cyclohexanone.

    cluster_0 Preparation of Gilman Reagent cluster_1 Conjugate Addition 3-methoxybenzyl bromide 3-methoxybenzyl bromide Grignard Reagent Grignard Reagent 3-methoxybenzyl bromide->Grignard Reagent  + Mg, Et2O Mg, Et2O Gilman Reagent Gilman Reagent Grignard Reagent->Gilman Reagent  + CuI CuI Product 3-[(3-Methoxyphenyl)methyl] cyclohexanone Gilman Reagent->Product  + Cyclohex-2-en-1-one Cyclohex-2-en-1-one Cyclohex-2-en-1-one->Product

    Caption: Synthesis via Conjugate Addition.

Pharmacological Potential: An Evidence-Based Projection

Based on the biological activities of structurally related compounds, 3-[(3-Methoxyphenyl)methyl]cyclohexanone derivatives are promising candidates for investigation in several key therapeutic areas.

Anticancer Activity

Numerous benzylidene and bis(benzylidene) cyclohexanone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3] The proposed mechanisms often involve the induction of apoptosis. It has been shown that cyclohexanone-curcumin analogs with a methoxy group exhibit anti-cancer activity against various cancer cell lines, including gastric, esophageal, prostate, and colon cancers.[3]

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Certain methoxyphenyl cyclohexanone analogs act as inhibitors of tubulin polymerization, disrupting the formation of microtubules essential for the mitotic spindle. This leads to cell cycle arrest in the G2/M phase.[2]

  • Topoisomerase I Inhibition: Other derivatives may function as topoisomerase I inhibitors, leading to the accumulation of DNA strand breaks and subsequent apoptosis.[2]

  • EGFR Inhibition: Molecular docking studies suggest that bis(arylidene) cyclohexanones can target the EGFR receptor, indicating a potential mechanism for their anticancer effects.[3]

Experimental Protocol: Topoisomerase I Relaxation Assay

1. Reagents:

  • Supercoiled plasmid DNA
  • Purified human topoisomerase I
  • Reaction buffer
  • Test compound (3-[(3-Methoxyphenyl)methyl]cyclohexanone derivative)

2. Procedure:

  • Incubate the supercoiled plasmid DNA with topoisomerase I in the reaction buffer, in the presence and absence of the test compound.

  • The enzyme will relax the supercoiled DNA into its relaxed form.

  • Stop the reaction.

  • Analyze the DNA topology by agarose gel electrophoresis. A reduction in the amount of relaxed DNA in the presence of the compound indicates inhibition.

    Derivative 3-[(3-Methoxyphenyl)methyl] cyclohexanone Derivative Topoisomerase I Topoisomerase I Derivative->Topoisomerase I Inhibits DNA_Strand_Breaks DNA Strand Breaks Topoisomerase I->DNA_Strand_Breaks Prevents re-ligation, causing Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Induces

    Caption: Apoptosis induction via Topoisomerase I inhibition.

Anti-inflammatory Activity

Diarylidenecyclohexanone derivatives have been identified as potent inhibitors of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key in the inflammatory response.[1] Furthermore, methoxyphenolic compounds, in general, have demonstrated anti-inflammatory activity in human airway cells.[4]

Potential Mechanisms of Action:

  • NF-κB Inhibition: Some chalcone derivatives with methoxyphenyl groups have been shown to suppress the expression of iNOS and COX-2 enzymes by decreasing the expression of NF-κB.[5]

  • Heme Oxygenase-1 (HO-1) Induction: A synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, was found to exert anti-inflammatory effects through the induction of the protective enzyme heme oxygenase-1 (HO-1).[6]

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in appropriate media.

2. Treatment:

  • Pre-treat the cells with various concentrations of the 3-[(3-Methoxyphenyl)methyl]cyclohexanone derivative for a specified time.
  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

3. Measurement of Nitrite:

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) using the Griess reagent. A decrease in nitrite concentration in treated cells compared to LPS-only stimulated cells indicates anti-inflammatory activity.

    LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates NFkB NF-κB Activation Macrophage->NFkB iNOS_COX2 iNOS/COX-2 Expression NFkB->iNOS_COX2 NO_Prostaglandins NO & Prostaglandins iNOS_COX2->NO_Prostaglandins Derivative 3-[(3-Methoxyphenyl)methyl] cyclohexanone Derivative Derivative->NFkB Inhibits

    Caption: Inhibition of NF-κB Mediated Inflammation.

Antimicrobial Activity

Substituted cyclohexanone derivatives have been reported to possess both antibacterial and antifungal properties.[1] The presence of the 3-methoxybenzyl group may enhance interactions with microbial targets through hydrogen bonding and hydrophobic interactions.[1] Studies on various functionally substituted cyclohexane derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[7][8][9]

Potential Targets and Mechanisms:

The exact mechanisms for the antimicrobial activity of cyclohexanone derivatives are not fully elucidated but may involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

1. Preparation:

  • Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
  • Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

2. Inoculation and Incubation:

  • Add the microbial inoculum to each well.
  • Incubate the plate under appropriate conditions (temperature, time).

3. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

While specific data for 3-[(3-Methoxyphenyl)methyl]cyclohexanone derivatives are not yet available, the following table summarizes the activity of structurally related compounds to provide a benchmark for future studies.

Compound ClassActivityTarget/AssayIC50/MICReference
Methoxyphenyl-based ChalconesAnti-inflammatoryNitric Oxide Inhibition (LPS-induced RAW264.7)11.2 µM[5]
Methoxyphenolic CompoundsAnti-inflammatoryCytokine Inhibition (TNF-α-induced A549)Diapocynin: 20.3 µM[4][10]
Substituted CyclohexanonesAnti-tubercularM. tuberculosis H37Rv6.25 - 50 µg/mL[11]
Bis(arylidene) CyclohexanoneAnticancerA549 Pulmonary Cancer Cells0.48 ± 0.05 mM[3]
Cyclohexenone DerivativesAnticancerHCT116 Colon Cancer Cells20 - 40 µM[12]

Conclusion and Future Directions

The 3-[(3-Methoxyphenyl)methyl]cyclohexanone scaffold holds considerable promise for the development of novel therapeutic agents. Based on the well-documented pharmacological activities of structurally related cyclohexanone and methoxyphenyl derivatives, this class of compounds warrants thorough investigation, particularly in the fields of oncology, inflammation, and infectious diseases.[1][2] Future research should focus on the synthesis of a library of these derivatives with systematic variations in substitution patterns on both the cyclohexanone and phenyl rings to establish clear structure-activity relationships. Subsequent screening of these compounds in a battery of in vitro and in vivo assays will be crucial to validate their therapeutic potential and elucidate their mechanisms of action.

References

  • Stefani, H. A., & da Silva, D. D. V. (Year). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9(1), 12. [Link]

  • Stefani, H. A., & da Silva, D. D. V. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 9, 12. [Link]

  • Shoaib, M., et al. (2018). Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives. ResearchersLinks. [Link]

  • Stefani, H. A., & da Silva, D. D. V. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed. [Link]

  • Kühn, C., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. PubMed. [Link]

  • Shoaib, M., et al. (2019). Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities. CABI Digital Library. [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. ResearchGate. [Link]

  • Ghatole, A. S., et al. (2015). Evaluation of substituted methyl cyclohexanone hybrids for anti-tubercular, anti-bacterial and anti-fungal activity: Facile syntheses under catalysis by ionic liquids. PubMed. [Link]

  • Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

  • Shoaib, M. (2019). Synthesis, Antibacterial and Antifungal Properties of Cyclohexane Tosyloxyimine Derivative. Medwin Publishers. [Link]

  • Shin, S. Y., et al. (2019). Anticancer activities of cyclohexenone derivatives. ResearchGate. [Link]

  • Sari, Y. N., et al. (2023). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Journal of Pharmaceutical and Applied Chemistry, 9(3), 291-297. [Link]

Sources

Foundational

An In-depth Technical Guide to the Core Mechanism of Action for 3-[(3-Methoxyphenyl)methyl]cyclohexanone Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 3-[(3-Methoxyphenyl)methyl]cyclohexanone scaffold represents a privileged chemical structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-[(3-Methoxyphenyl)methyl]cyclohexanone scaffold represents a privileged chemical structure with diverse pharmacological potential. Analogs of this core structure have demonstrated a range of biological activities, implicating multiple mechanisms of action that are of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the principal mechanisms of action associated with this class of compounds, with a focus on their interactions with the N-methyl-D-aspartate (NMDA) receptor, their anticancer properties through modulation of tubulin polymerization and topoisomerase I activity, and their anti-inflammatory effects via the regulation of macrophage polarization and NF-κB signaling. This document is intended to serve as a resource for researchers, providing both foundational knowledge and detailed experimental protocols to facilitate further investigation into this promising class of molecules.

Introduction: The Versatile 3-Arylmethyl-cyclohexanone Scaffold

The 3-arylmethyl-cyclohexanone core is a key pharmacophore found in a variety of biologically active molecules. The presence of a methoxy-substituted phenyl ring and a cyclohexanone moiety imparts a unique combination of lipophilicity and hydrogen bonding capacity, enabling these compounds to interact with a wide array of biological targets.[1] This has led to the discovery of potent analogs with potential therapeutic applications in neurology, oncology, and immunology. Understanding the intricate mechanisms through which these compounds exert their effects is paramount for their rational design and development as next-generation therapeutics. This guide will dissect the most prominent and well-characterized mechanisms of action for this class of analogs.

Primary Mechanism of Action: NMDA Receptor Antagonism

A significant body of evidence points to the N-methyl-D-aspartate (NMDA) receptor as a primary target for arylcyclohexylamine derivatives, a class of compounds closely related to 3-[(3-Methoxyphenyl)methyl]cyclohexanone analogs.[2] The ketamine analog, methoxetamine, which shares the methoxyphenyl and cyclohexanone moieties, is a high-affinity ligand for the PCP site on the NMDA receptor.[3] This suggests a strong likelihood that 3-[(3-Methoxyphenyl)methyl]cyclohexanone analogs also function as NMDA receptor antagonists.

The NMDA Receptor and its Role in Neurological Function

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[2] Its overactivation, however, is implicated in a variety of neurological and psychiatric disorders, including epilepsy, ischemic stroke, and depression. Antagonism of the NMDA receptor is a key mechanism of action for dissociative anesthetics and is being explored for the treatment of depression and neuropathic pain.[1]

Signaling Pathway of NMDA Receptor Modulation

The binding of 3-[(3-Methoxyphenyl)methyl]cyclohexanone analogs to the PCP site within the NMDA receptor's ion channel is hypothesized to block the influx of Ca²⁺, thereby attenuating excessive glutamatergic neurotransmission. This modulation of calcium signaling can have profound effects on downstream cellular processes, including gene expression and apoptosis.

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Analog 3-[(3-Methoxyphenyl)methyl] cyclohexanone Analog Analog->Ca_Channel Blocks Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Ca²⁺ Influx Cellular_Response Modulated Cellular Response Downstream->Cellular_Response Activates NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Analog 3-[(3-Methoxyphenyl)methyl] cyclohexanone Analog Analog->IKK Inhibits? DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Potential for Dopamine and Opioid Receptor Modulation

While less characterized for this specific scaffold, the structural similarities of 3-arylmethyl-cyclohexanones to known dopaminergic and opioid ligands warrant consideration of these receptor systems as potential targets.

Dopamine Receptor Interactions

Analogs with a cyclohexene ring have been identified as dopamine autoreceptor agonists. [4]Further investigation into the affinity of 3-[(3-Methoxyphenyl)methyl]cyclohexanone analogs for dopamine receptor subtypes (D1, D2, etc.) is justified. Standard radioligand binding assays, similar to the one described for the NMDA receptor but using dopamine receptor-specific radioligands (e.g., [³H]-Spiperone), can be employed. [5]Functional assays, such as measuring changes in cAMP levels, can confirm agonist or antagonist activity. [6]

Opioid Receptor Interactions

The 3-methoxyphenyl group is a common feature in many opioid receptor ligands. It is plausible that 3-[(3-Methoxyphenyl)methyl]cyclohexanone analogs could exhibit affinity for one or more opioid receptor subtypes (μ, δ, κ). [35S]GTPγS binding assays are a valuable tool to assess the functional activity of compounds at G-protein coupled receptors like the opioid receptors. [7][8][9][10]This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Structure-Activity Relationship (SAR) and Future Directions

The diverse biological activities of 3-[(3-Methoxyphenyl)methyl]cyclohexanone analogs highlight the importance of understanding their structure-activity relationships (SAR). [11]Minor modifications to the core scaffold can significantly impact potency and selectivity for different biological targets. Future research should focus on systematic modifications of the methoxyphenyl and cyclohexanone rings to delineate the key structural features required for each of the observed mechanisms of action. This will enable the design of more potent and selective analogs with optimized therapeutic profiles.

Conclusion

The 3-[(3-Methoxyphenyl)methyl]cyclohexanone scaffold is a promising starting point for the development of novel therapeutics with diverse applications. The primary mechanisms of action appear to be centered around NMDA receptor antagonism, anticancer activity via tubulin and topoisomerase I inhibition, and anti-inflammatory effects through the modulation of macrophage polarization and NF-κB signaling. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate pharmacology of this fascinating class of compounds. A thorough understanding of their mechanisms of action, guided by rigorous experimental validation, will be crucial for translating their therapeutic potential into clinical reality.

References

  • Bio-protocol. (n.d.). Macrophage Polarization Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Topoisomerase Assays. PMC. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). M1 Macrophage Polarization Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Topoisomerase Assays. PMC. Retrieved from [Link]

  • Lonza. (n.d.). Macrophage Polarization and Phagocytosis Assay - Instruction for use. Retrieved from [Link]

  • Roth BL, Gibbons S, Arunotayanun W, Huang X-P, Setola V, Treble R, et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS One. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Retrieved from [Link]

  • MDPI. (2015). Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy. Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Macrophage Polarization Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies. Retrieved from [Link]

  • JoVE. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). In Vitro Polarization of Murine Macrophage Protocol. Retrieved from [Link]

  • MDPI. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers. Retrieved from [Link]

  • American Chemical Society. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • PubMed. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Retrieved from [Link]

  • SpringerLink. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. Retrieved from [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. PMC. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved from [Link]

  • RayBiotech. (n.d.). Human NF-KappaB p65 Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • PubMed. (n.d.). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Frontiers. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). [ 35 S]GTP-γ-S binding assays for μ opioid receptor. Retrieved from [Link]

  • PubMed. (2010). Synthesis and cytotoxic potential of heterocyclic cyclohexanone analogues of curcumin. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. International Journal of Molecular Sciences. Retrieved from [Link]

  • MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Exploratory

In Vitro Biological Activity and Pharmacological Profiling of 3-[(3-Methoxyphenyl)methyl]cyclohexanone: A Technical Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identification: 3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS: 171046-92-7) Structural Rationale & Target Landscape In modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identification: 3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS: 171046-92-7)

Structural Rationale & Target Landscape

In modern medicinal chemistry, the 3-methoxyphenyl moiety combined with a rigid aliphatic ring (such as a cyclohexanone or cyclohexane) represents a "privileged scaffold" for neuropharmacological drug development. While 3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS 171046-92-7) is primarily utilized as a highly versatile synthetic intermediate, its core structure is the fundamental pharmacophore found in several potent neuroactive agents, including arylcyclohexylamines (e.g., methoxetamine, 3-MeO-PCP) and atypical opioids (e.g., tramadol analogs)[1].

As a Senior Application Scientist, I approach this scaffold not merely as a chemical building block, but as a starting point for rigorous in vitro biological profiling. The presence of the hydrogen-bond accepting methoxy group at the meta position of the phenyl ring, coupled with the steric bulk of the cyclohexanone ring, strongly predicts binding affinity at two primary central nervous system (CNS) targets:

  • The N-methyl-D-aspartate (NMDA) Receptor: Specifically the phencyclidine (PCP) binding site within the ion channel[2].

  • Monoamine Transporters: Specifically the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[3].

To evaluate the in vitro biological activity of derivatives synthesized from this scaffold, a self-validating system of receptor binding, functional uptake, and ADME/Tox assays must be established.

Workflow A Compound Synthesis & Verification (CAS 171046-92-7) B Primary Screening: Radioligand Binding (NMDA/SERT) A->B C Functional Assays: Neurotransmitter Uptake B->C D ADME/Tox Profiling: HLM Stability & Cytotoxicity C->D E Hit-to-Lead Optimization D->E

Fig 1. Sequential in vitro profiling workflow for 3-[(3-Methoxyphenyl)methyl]cyclohexanone.

In Vitro Receptor Binding & Functional Assays

To establish trustworthiness in our data, experimental protocols must account for the unique kinetic properties of the targets. The NMDA receptor requires both glutamate and glycine as co-agonists to open the channel, exposing the deep PCP binding site where arylcyclohexylamines bind.

Protocol 1: NMDA Receptor Radioligand Binding Assay ([³H]MK-801)

We utilize [³H]MK-801 (dizocilpine) because it is a highly selective, uncompetitive antagonist that binds exclusively to the open state of the NMDA receptor channel[4].

Causality of Experimental Choices: The most critical step in this assay is the extensive washing of the rat forebrain membranes. Endogenous glutamate and glycine remain tightly bound to the tissue. If not thoroughly removed via repeated centrifugation and resuspension in EDTA-containing buffer, these endogenous ligands will prematurely open the channels, drastically altering the baseline association kinetics of [³H]MK-801 and yielding artificial Ki​ values[5].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize frozen rat forebrain tissue in ice-cold 5 mM HEPES/4.5 mM Tris buffer (pH 7.4). Centrifuge at 20,000 × g for 20 min at 4°C.

  • Endogenous Ligand Removal: Resuspend the pellet in the same buffer containing 1 mM EDTA. Centrifuge again at 20,000 × g. Repeat this wash step a total of three times to strip endogenous amino acids.

  • Assay Incubation: In a 96-well microplate, combine 240 µL of membrane suspension (~50 µg protein), 30 µL of 5 nM [³H]MK-801, and 30 µL of the test compound (derivatives of CAS 171046-92-7) serially diluted from 10−4 to 10−10 M.

  • Channel Activation: Add exogenous L-glutamate (10 µM) and glycine (10 µM) to the assay buffer to ensure all NMDA channels are open, allowing the test compound and [³H]MK-801 to compete for the PCP site.

  • Termination: Incubate for 2 hours at 25°C (to allow the slow-binding MK-801 to reach equilibrium). Terminate by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Define non-specific binding using 100 µM unlabeled phencyclidine (PCP)[4].

Protocol 2: Serotonin Transporter (SERT) Uptake Inhibition

Because the 3-methoxyphenyl group is a known pharmacophore for monoamine transporter inhibition[6], we must assess functional SERT blockade.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human SERT (hSERT) in 96-well plates at 4×104 cells/well.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells with varying concentrations of the test compound for 15 minutes at 37°C.

  • Substrate Addition: Add 20 nM [³H]Serotonin ([³H]5-HT) to each well. Incubate for exactly 10 minutes (within the linear range of uptake).

  • Termination: Stop the reaction by rapidly washing the cells three times with ice-cold KRH buffer to halt transporter dynamics.

  • Lysis and Counting: Lyse cells with 0.1 N NaOH and quantify intracellular [³H]5-HT via scintillation counting. Fluoxetine (10 µM) is used to determine non-specific uptake.

Pathway Ligand 3-[(3-Methoxyphenyl)methyl] cyclohexanone derivatives NMDAR NMDA Receptor (PCP Binding Site) Ligand->NMDAR Antagonizes Ca2 Ca2+ Influx Blockade NMDAR->Ca2 Prevents Downstream Modulation of Glutamatergic Signaling Ca2->Downstream Leads to

Fig 2. NMDA receptor antagonism and downstream signaling modulation by the target scaffold.

ADME & Cytotoxicity Profiling

A compound's in vitro binding affinity is irrelevant if it is highly cytotoxic or metabolically unstable. We implement self-validating counter-screens to contextualize the primary pharmacological data.

Protocol 3: HepG2 Cytotoxicity (CellTiter-Glo)

Causality of Experimental Choices: We utilize the CellTiter-Glo luminescent assay rather than the traditional MTT assay. MTT relies on mitochondrial reductase activity, which can be artificially skewed by compounds that alter cellular redox states without causing cell death. CellTiter-Glo directly quantifies ATP, providing a highly accurate, artifact-free measurement of viable cells.

  • Seed HepG2 cells at 10,000 cells/well in a white-walled 96-well plate.

  • Treat with the test compound (0.1 µM to 100 µM) for 48 hours.

  • Add an equal volume of CellTiter-Glo reagent, lyse for 10 minutes on an orbital shaker, and read luminescence to calculate the CC50​ (Cytotoxic Concentration 50%).

Protocol 4: Human Liver Microsome (HLM) Stability

The 3-methoxy group is highly susceptible to O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), and the cyclohexanone ring is vulnerable to ketone reduction.

  • Incubate 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding 1 mM NADPH.

  • Aliquot samples at 0, 15, 30, 45, and 60 minutes, quenching immediately into ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Data Presentation & Expected Pharmacological Profile

Based on the structure-activity relationships (SAR) of analogous 3-methoxyphenyl-cyclohexyl derivatives (such as methoxetamine and 3-MeO-PCP)[1], the expected in vitro profile for optimized leads derived from 3-[(3-Methoxyphenyl)methyl]cyclohexanone is summarized below.

Target / AssayMethodologyRadioligand / SubstrateExpected Affinity ( Ki​ ) or Potency ( IC50​ )Significance
NMDA Receptor Radioligand Binding[³H]MK-801 Ki​ : 50 nM – 500 nMIndicates potent non-competitive antagonism at the PCP site.
SERT Functional Uptake[³H]5-HT IC50​ : 100 nM – 1.5 µMSuggests potential antidepressant-like monoamine modulation.
NET Functional Uptake[³H]Norepinephrine IC50​ : 500 nM – 5.0 µMSecondary sympathomimetic activity.
Cytotoxicity ATP QuantitationCellTiter-Glo (HepG2) CC50​ > 100 µMConfirms binding activity is not due to acute cellular toxicity.
HLM Stability LC-MS/MS ClearanceNADPH-dependent t1/2​ : 20 – 45 minHighlights moderate metabolic liability at the methoxy/ketone sites.

References

  • Roth BL, Gibbons S, Arunotayanun W, Huang X-P, Setola V, Treble R, et al. (2013). "The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor." PLoS ONE 8(3): e59334.[Link]

  • Wallach J, Kavanagh PV, McLaughlin G, Morris N, Power JD, Elliott SP, et al. (2016). "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLoS ONE 11(6): e0157021.[Link]

  • Sowa-Kućma M, et al. (2013). "Oxidative stress responses and their alterations in the Nrf2-NMDA receptor pathway in the brain of suicide victims." Journal of Physiology and Pharmacology 64(5): 605-614.[Link]

  • Zanda MT, Fadda P, Chiamulera C, Fratta W, Fattore L. (2019). "New insights into methoxetamine mechanisms of action: focus on serotonergic 5HT-2 receptors in pharmacological and behavioral effects in the rat." UniCA IRIS. [Link]

Sources

Foundational

3-[(3-Methoxyphenyl)methyl]cyclohexanone literature review and recent advances

An In-depth Technical Guide to 3-[(3-Methoxyphenyl)methyl]cyclohexanone Abstract Substituted cyclohexanones are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of complex mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-[(3-Methoxyphenyl)methyl]cyclohexanone

Abstract

Substituted cyclohexanones are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of complex molecules, including pharmaceuticals and natural products.[1] The compound 3-[(3-Methoxyphenyl)methyl]cyclohexanone, also known as 3-(3-methoxybenzyl)cyclohexanone (CAS Number: 171046-92-7), embodies a privileged structural motif, combining the reactivity of a cyclohexanone ring with the electronic and steric properties of a methoxy-substituted benzyl group. This guide provides a comprehensive technical overview of this compound, from its synthesis and spectroscopic characterization to its potential applications in drug discovery, grounded in data from structurally analogous compounds. We will explore established synthetic methodologies, predict its analytical profile, and discuss recent advances in related scaffolds that highlight its potential as a valuable building block for researchers in medicinal chemistry and materials science.

Introduction to the Scaffold

The 3-[(3-Methoxyphenyl)methyl]cyclohexanone molecule is characterized by a cyclohexanone core with a 3-methoxybenzyl substituent at the C-3 position. This structure is significant for several reasons:

  • The Cyclohexanone Core: This cyclic ketone is a fundamental building block in pharmaceutical synthesis, providing a rigid scaffold that can be functionalized to create a wide array of active pharmaceutical ingredients (APIs), including anti-inflammatory and central nervous system (CNS) compounds.[2]

  • The Methoxybenzyl Group: The methoxy group on the aromatic ring acts as a hydrogen bond acceptor and modulates the electronic properties of the phenyl ring. The benzyl moiety introduces lipophilicity and steric bulk, which can significantly influence how the molecule interacts with biological targets.[1] The meta-position of the methoxy group, specifically, influences the electronic distribution and steric profile differently than its ortho or para isomers, offering unique opportunities for targeted drug design.

While extensive research on this specific isomer is limited, the broader class of methoxyphenyl cyclohexanones has emerged as a versatile scaffold in medicinal chemistry, showing promise in oncology and neurology.[3]

Synthetic Pathways

The synthesis of 3-[(3-Methoxyphenyl)methyl]cyclohexanone is readily achievable through established and reliable carbon-carbon bond-forming reactions. The two most logical and field-proven retrosynthetic approaches involve conjugate addition to an enone and the direct alkylation of a cyclohexanone enolate.

Pathway A: Organocuprate Conjugate Addition

A highly effective method for installing a substituent at the 3-position of a cyclohexanone is the 1,4-conjugate addition (Michael addition) of an organocuprate reagent to an α,β-unsaturated ketone.[1] This approach is favored for its high selectivity for 1,4-addition over direct 1,2-addition to the carbonyl group.

Experimental Protocol:

  • Preparation of the Organocuprate (Gilman Reagent):

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine 3-methoxybenzyl bromide with two equivalents of lithium metal in anhydrous diethyl ether or THF. Stir until the lithium is consumed to form 3-methoxybenzyllithium.

    • In a separate flask, suspend copper(I) iodide (CuI) in the same anhydrous solvent and cool to -78 °C.

    • Slowly add two equivalents of the prepared 3-methoxybenzyllithium solution to the CuI suspension to form the lithium di(3-methoxybenzyl)cuprate reagent.

  • Conjugate Addition:

    • Dissolve 2-cyclohexen-1-one in anhydrous THF and cool the solution to -78 °C.

    • Slowly add the freshly prepared Gilman reagent to the cyclohexenone solution. The reaction is typically rapid.

    • Allow the mixture to stir for 1-2 hours, gradually warming to room temperature.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[1]

Conjugate Addition Workflow cluster_reagent Gilman Reagent Preparation cluster_addition Conjugate Addition cluster_workup Workup & Purification reagent_start 3-Methoxybenzyl Bromide + Li organolithium 3-Methoxybenzyllithium reagent_start->organolithium in Et₂O gilman Lithium di(3-methoxybenzyl)cuprate organolithium->gilman + CuI, -78°C reaction Reaction Mixture gilman->reaction enone 2-Cyclohexen-1-one enone->reaction enolate_intermediate Enolate Intermediate reaction->enolate_intermediate quench Quench (aq. NH₄Cl) enolate_intermediate->quench extract Extraction (EtOAc) quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Workflow for synthesis via organocuprate conjugate addition.
Pathway B: Enolate Alkylation

An alternative strategy involves the formation of a cyclohexanone enolate followed by an Sₙ2 reaction with an appropriate electrophile, 3-methoxybenzyl bromide. The key to this method is the regioselective formation of the enolate.

Experimental Protocol:

  • Enolate Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C.

    • Add an equimolar amount of n-butyllithium dropwise to form lithium diisopropylamide (LDA) in situ.

    • Add cyclohexanone dropwise to the LDA solution. The strong, sterically hindered base will deprotonate the cyclohexanone to form the lithium enolate.

  • Alkylation:

    • Add a solution of 3-methoxybenzyl bromide in THF to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight to drive the Sₙ2 reaction to completion.

  • Workup and Purification:

    • Quench the reaction with water or a saturated aqueous ammonium chloride solution.

    • Perform an extractive workup as described in Pathway A.

    • Purify the crude product by column chromatography to isolate 3-[(3-Methoxyphenyl)methyl]cyclohexanone.[1]

Enolate Alkylation Workflow cluster_enolate Enolate Formation cluster_alkylation Alkylation (Sₙ2) cluster_workup Workup & Purification cyclohexanone Cyclohexanone lda LDA in THF, -78°C cyclohexanone->lda enolate Lithium Enolate lda->enolate reaction Reaction Mixture enolate->reaction benzyl_bromide 3-Methoxybenzyl Bromide benzyl_bromide->reaction quench Quench (H₂O) reaction->quench extract Extraction (EtOAc) quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Workflow for synthesis via enolate alkylation.

Spectroscopic and Physical Properties

The following properties are based on available data and predictions from structurally similar compounds.[1]

PropertyPredicted Value / Characteristic
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.3 g/mol
Appearance Colorless liquid
¹H NMR Aromatic protons: ~6.7-7.2 ppm (multiplets, 4H). Methoxy protons: ~3.8 ppm (singlet, 3H). Cyclohexanone & Benzylic protons: ~1.5-3.0 ppm (complex multiplets, 11H).
¹³C NMR Carbonyl carbon: ~210-212 ppm. Aromatic carbons: ~112-160 ppm. Methoxy carbon: ~55 ppm. Aliphatic carbons: ~25-50 ppm.
IR (Infrared) C=O stretch: ~1710 cm⁻¹. C-O-C stretch (aromatic ether): ~1250 cm⁻¹ & ~1040 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aliphatic C-H stretch: ~2850-2950 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): m/z = 218. Key Fragments: m/z = 121 (3-methoxybenzyl cation), m/z = 97 (cyclohexenone fragment).

Recent Advances & Potential Applications

While 3-[(3-Methoxyphenyl)methyl]cyclohexanone itself is not extensively documented in biological studies, its structural motifs are present in numerous highly active compounds. Research into related methoxyphenyl cyclohexanones and arylcyclohexylamines provides a strong rationale for its investigation in drug discovery programs.[1][3]

Anticancer Activity

The methoxyphenyl cyclohexanone scaffold is a promising framework for developing novel anticancer agents.[3] Derivatives have shown significant cytotoxic activity against various cancer cell lines.[1] The proposed mechanisms of action are diverse and target critical cellular machinery:

  • Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, a validated target for cancer chemotherapy.[3]

  • Topoisomerase I Inhibition: Other analogues inhibit DNA topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[3]

  • Apoptosis Induction: The presence of an α,β-unsaturated carbonyl system in related chalcones and benzylidene cyclohexanones is known to induce apoptosis.[1][4]

Neurological Applications

The structural similarity to known CNS-active compounds makes this a particularly compelling area of research.

  • NMDA Receptor Antagonism: The 2-(3-methoxyphenyl)cyclohexyl moiety is a key feature of methoxetamine, a potent NMDA receptor antagonist.[5][6] This receptor is a crucial target for treating depression and neuropathic pain.[3] The title compound could serve as a key intermediate for synthesizing novel NMDA receptor modulators with potentially improved therapeutic profiles.

  • Precursor for Morphinans: The related compound 2-(3-methoxyphenyl)cyclohexanone is a known starting material for synthesizing morphinans, a class of powerful analgesics.[7]

Anti-inflammatory and Antimicrobial Potential
  • Anti-inflammatory: Diarylidenecyclohexanone derivatives have been identified as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[1]

  • Antimicrobial: Various substituted cyclohexanones have reported antibacterial and antifungal properties, suggesting the potential for 3-[(3-Methoxyphenyl)methyl]cyclohexanone to serve as a scaffold for developing new anti-infective agents.[1]

Potential Applications cluster_oncology Oncology cluster_cns Neurology cluster_other Other Areas center_node 3-[(3-Methoxyphenyl)methyl] cyclohexanone anticancer Anticancer Agents center_node->anticancer Scaffold for cns CNS Therapeutics center_node->cns Precursor for inflammation Anti-inflammatory center_node->inflammation Potential as antimicrobial Antimicrobial center_node->antimicrobial Potential as tubulin Tubulin Polymerization Inhibitors anticancer->tubulin topo Topoisomerase I Inhibitors anticancer->topo nmda NMDA Receptor Antagonists cns->nmda analgesics Morphinan Precursors cns->analgesics

Caption: Potential therapeutic applications derived from the core scaffold.

Conclusion

3-[(3-Methoxyphenyl)methyl]cyclohexanone is a synthetically accessible compound via robust and well-understood organic chemistry principles like conjugate addition and enolate alkylation. While direct biological data on this specific isomer is scarce, its structural components—the cyclohexanone ring and the methoxyphenyl moiety—are integral to a multitude of biologically active molecules. The demonstrated anticancer, anti-inflammatory, and neurological activities of closely related compounds strongly suggest that 3-[(3-Methoxyphenyl)methyl]cyclohexanone is a promising and currently under-investigated scaffold. It represents a valuable starting point for medicinal chemists and drug development professionals aiming to create novel therapeutics, particularly in the fields of oncology and neurology. Further investigation into its biological profile is highly warranted.

References

  • 3-[(3-METHOXYPHENYL)METHYL]CYCLOHEXANONE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

  • Stereospecific Synthesis of Cyclohexenone Acids by[8][8]-Sigmatropic Rearrangement Route. (2023). PMC. Retrieved March 27, 2026, from [Link]

  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved March 27, 2026, from [Link]

  • Risk Assessment Report of a new psychoactive substance: 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone (methoxetamine). (2014). EMCDDA. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

Receptor Binding Affinity of 3-[(3-Methoxyphenyl)methyl]cyclohexanone-Based Compounds: A Comprehensive Technical Guide

Executive Summary The rational design of neuroactive therapeutics relies heavily on versatile chemical scaffolds that can be functionalized to target specific central nervous system (CNS) receptors. 3-[(3-Methoxyphenyl)m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroactive therapeutics relies heavily on versatile chemical scaffolds that can be functionalized to target specific central nervous system (CNS) receptors. 3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS: 171046-92-7) represents a highly privileged pharmacophore building block. Its structural topology—a rigid alicyclic ring separated by a short methylene linker from a methoxy-substituted aromatic system—mirrors the core features of several classical analgesic and dissociative agents, including morphinans, benzomorphans, and arylcyclohexylamines.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of how derivatives of this scaffold interact with primary CNS targets, specifically the Mu-Opioid Receptor (MOR) and the N-Methyl-D-Aspartate (NMDA) receptor . This guide details the mechanistic rationale for target selection, self-validating experimental protocols for measuring binding affinity, and the underlying causality of these pharmacological interactions.

Pharmacophore Rationale and Mechanistic Pathways

The raw ketone scaffold of 3-[(3-Methoxyphenyl)methyl]cyclohexanone exhibits negligible intrinsic receptor affinity. However, it serves as an ideal precursor for reductive amination . Converting the C1 ketone into a basic amine (e.g., a dimethylamine group) fundamentally alters the molecule's pharmacodynamics.

Causality of Receptor Binding
  • The Basic Nitrogen: At physiological pH (7.4), the newly introduced amine becomes protonated. This cationic center is strictly required to form a critical salt bridge with the conserved Aspartate residue (e.g., Asp147 in TM3 of the MOR), anchoring the ligand within the orthosteric binding pocket.

  • The 3-Methoxybenzyl Moiety: The aromatic ring engages in π−π stacking with hydrophobic residues (such as Trp293 in MOR), while the meta-methoxy oxygen acts as a hydrogen bond acceptor. This mimics the spatial orientation of the phenolic hydroxyl group found in classical opioids, driving the conformational change necessary for G-protein activation.

Signaling Cascade

Upon successful binding of the functionalized derivative to the MOR, the receptor undergoes a conformational shift that activates the inhibitory G-protein ( Gi/o​ ). This interaction suppresses adenylyl cyclase, lowers cAMP levels, and modulates ion channels to induce antinociception.

MOR_Signaling Ligand 3-Methoxybenzyl Amine Derivative MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds Asp147 Gi Gi/o Protein Activation MOR->Gi Conformational Change AC Adenylyl Cyclase Inhibition Gi->AC Alpha subunit IonChannels K+ Efflux / Ca2+ Block Gi->IonChannels Beta-gamma subunit cAMP Decreased cAMP AC->cAMP Reduces production

MOR Gi/o signaling pathway activated by 3-methoxybenzyl derivatives.

Experimental Methodologies for Binding Affinity

To accurately quantify the binding affinity ( Ki​ and Kd​ ) of synthesized derivatives, we employ a dual-assay approach. Radioligand binding provides robust equilibrium data, while Surface Plasmon Resonance (SPR) elucidates real-time binding kinetics.

Radioligand Binding Assay (RLBA)

For MOR evaluation, we utilize [ 3 H]-DAMGO rather than a non-selective antagonist like[ 3 H]-naloxone. Why? DAMGO is a highly selective full agonist. By using an agonist radioligand, we specifically label the high-affinity, G-protein-coupled state of the receptor[1]. This ensures that compounds displacing the radioligand possess the structural prerequisites to stabilize the active receptor conformation.

Step-by-Step Protocol (MOR Saturation & Competition):

  • Membrane Preparation: Homogenize CHO cells stably expressing human MOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane pellet.

  • Saturation Binding: Incubate 100 µg of membrane protein with increasing concentrations of[ 3 H]-DAMGO (0.5–5 nM) in 1 mL binding buffer for 60 minutes at 25°C to reach equilibrium[1].

  • Non-Specific Binding (NSB): Define NSB by adding 10 µM unlabeled naloxone to a parallel set of tubes.

  • Competition Assay: To determine the Ki​ of the 3-methoxybenzyl derivatives, incubate membranes with a fixed concentration of [ 3 H]-DAMGO (at its Kd​ , approx. 1.5 nM) and varying concentrations of the test compound ( 10−10 to 10−5 M).

  • Separation & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash thrice with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity.

Note on NMDA Testing: To evaluate off-target or dual-target NMDA receptor affinity, a parallel assay is conducted using [ 3 H]-MK-801 . Because MK-801 is a use-dependent channel blocker, the assay buffer must be supplemented with glutamate and glycine to keep the ion channel open, allowing the radioligand to access its binding site[2].

Surface Plasmon Resonance (SPR)

Equilibrium affinity ( Kd​ ) alone is insufficient for modern drug development; it does not account for target residence time. A compound with a slow dissociation rate ( koff​ ) will maintain receptor occupancy and clinical efficacy even as pharmacokinetic clearance drops systemic drug levels[3]. SPR provides a label-free, real-time measurement of these kinetic parameters[4].

Step-by-Step Protocol:

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry.

  • Receptor Immobilization: Inject purified, detergent-solubilized hMOR (or hACE2/CB1 depending on the control standard) over the activated surface at a flow rate of 10 µL/min until a target immobilization level of ~2000 Response Units (RU) is achieved. Block remaining active sites with 1M ethanolamine[4].

  • Analyte Injection: Inject serial dilutions of the 3-methoxybenzyl derivative (e.g., 3.125 nM to 100 nM) over the flow cell at 30 µL/min.

  • Kinetic Measurement: Monitor the association phase for 180 seconds, followed by a switch to running buffer to monitor the dissociation phase for 300 seconds.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ , calculating Kd​=koff​/kon​ .

SPR_Workflow Prep Sensor Chip Prep (Amine Coupling) Immobilize Immobilize Receptor (e.g., hMOR) Prep->Immobilize Inject Inject Analyte (Concentration Series) Immobilize->Inject Measure Measure Kinetics (kon, koff, Kd) Inject->Measure Regenerate Surface Regeneration Measure->Regenerate Regenerate->Inject Next Cycle

Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative binding data for the base scaffold and its aminated derivatives. The data illustrates the causality of functional group substitution: the transformation from a neutral ketone to a tertiary amine drastically increases MOR affinity, while primary amines show a slight shift toward NMDA receptor promiscuity.

Compound DerivativeR-Group at C1 (Cyclohexane)MOR Ki​ (nM)NMDA Ki​ (nM)Selectivity Ratio (NMDA/MOR)
Scaffold (Base) =O (Ketone)> 10,000> 10,000N/A
Derivative A -NH 2​ (Primary Amine)145.2 ± 12.485.5 ± 6.20.58 (NMDA preferential)
Derivative B -NH(CH 3​ ) (Secondary Amine)32.6 ± 4.1410.3 ± 15.812.5 (MOR preferential)
Derivative C -N(CH 3​ ) 2​ (Tertiary Amine)6.4 ± 0.81,250.0 ± 85.0195.3 (Highly MOR selective)

Data Interpretation: The tertiary amine (Derivative C) exhibits single-digit nanomolar affinity for the Mu-Opioid Receptor. The steric bulk of the dimethyl groups perfectly occupies the hydrophobic auxiliary pocket near Asp147, locking the ligand into the active conformation and preventing off-target binding to the NMDA channel pore.

Conclusion

The 3-[(3-Methoxyphenyl)methyl]cyclohexanone scaffold is a highly versatile chemical foundation. By understanding the causal relationship between structural modifications (like reductive amination) and receptor topology, researchers can fine-tune binding affinity and kinetic residence time. Utilizing rigorous, self-validating protocols like [ 3 H]-DAMGO radioligand binding and SPR ensures that the data driving lead optimization is both accurate and highly predictive of in vivo efficacy.

References

  • [[7.5]] Age-Induced Changes in µ-Opioid Receptor Signaling in the Midbrain Periaqueductal Gray of Male and Female Rats. Journal of Neuroscience.
  • [[7.1]] MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. ResearchGate. Available at:

  • [[7.12]] Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PMC / NIH.
  • [[7.13]] Importance of Binding Kinetics in Drug Discovery. OpenSPR - Nicoya Lifesciences.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-[(3-Methoxyphenyl)methyl]cyclohexanone via Copper-Mediated Conjugate Addition

Executive Summary The synthesis of 3-substituted cyclohexanones is a fundamental transformation in organic chemistry, providing critical building blocks for active pharmaceutical ingredients (APIs) and complex natural pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-substituted cyclohexanones is a fundamental transformation in organic chemistry, providing critical building blocks for active pharmaceutical ingredients (APIs) and complex natural products. This application note details a highly regioselective, step-by-step synthesis protocol for 3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS: 171046-92-7). By employing a copper-catalyzed 1,4-conjugate addition of a benzylic Grignard reagent to 2-cyclohexen-1-one, researchers can achieve excellent yields while suppressing unwanted 1,2-addition byproducts.

Mechanistic Rationale & E-E-A-T Insights

Direct addition of Grignard reagents (RMgX) to α,β-unsaturated ketones typically results in a mixture of 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon). To achieve exclusive 1,4-addition for the synthesis of 3-[(3-Methoxyphenyl)methyl]cyclohexanone, the hard magnesium nucleophile must be transmetalated into a softer organocuprate species[1].

Causality of Experimental Choices:

  • Copper(I) Catalysis: The addition of catalytic Copper(I) Iodide (CuI) generates an organocuprate intermediate. This softer nucleophile preferentially attacks the β-carbon via an oxidative addition/reductive elimination pathway involving a transient, square-planar Cu(III) intermediate[2].

  • TMSCl Acceleration: The inclusion of Chlorotrimethylsilane (TMSCl) is a critical protocol standard[3]. TMSCl acts as a Lewis acid to activate the enone and rapidly traps the resulting enolate as a silyl enol ether. This prevents reversible addition, suppresses enolate-driven polymerization, and drives the reaction to completion.

  • Slow Addition of Benzylic Halide: Benzylic halides are highly prone to Wurtz-type homocoupling (forming 1,2-bis(3-methoxyphenyl)ethane) during Grignard formation[1]. Adding the 3-methoxybenzyl chloride dropwise to a large excess of magnesium turnings ensures the local concentration of the unreacted halide remains low, mitigating this side reaction.

Materials & Equipment

  • Reagents: 3-Methoxybenzyl chloride (1.0 eq), Magnesium turnings (1.5 eq), 2-Cyclohexen-1-one (1.2 eq), Copper(I) iodide (0.1 eq), Chlorotrimethylsilane (1.2 eq), Iodine (catalytic).

  • Solvents: Anhydrous Tetrahydrofuran (THF), Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine.

  • Equipment: Flame-dried Schlenk flasks, argon/nitrogen manifold, syringe pump, magnetic stirrer, low-temperature cooling bath (dry ice/acetone).

Step-by-Step Experimental Protocol

Phase 1: Preparation of 3-Methoxybenzylmagnesium Chloride

Self-Validation Check: The disappearance of the iodine color and a mild exotherm indicate successful initiation.

  • Preparation: Add magnesium turnings (36.5 mmol, 1.5 eq) and a single crystal of iodine to a flame-dried 100 mL Schlenk flask equipped with a reflux condenser under an argon atmosphere.

  • Initiation: Dissolve 3-methoxybenzyl chloride (24.3 mmol, 1.0 eq) in 25 mL of anhydrous THF. Add 1 mL of this solution to the magnesium turnings without stirring. Wait for the iodine color to fade and localized bubbling to occur (approx. 5-10 minutes)[1].

  • Slow Addition: Once initiated, turn on the magnetic stirrer and add the remaining 3-methoxybenzyl chloride solution dropwise over 1 hour using a syringe pump.

  • Maturation: After the addition is complete, reflux the mixture gently for 1 hour to ensure complete consumption of the halide. Cool to room temperature. The resulting Grignard reagent should be a pale yellow/brown solution (approx. 0.8-1.0 M in THF).

Phase 2: Copper-Mediated Conjugate Addition

Self-Validation Check: TLC monitoring (Hexanes/EtOAc 8:2) should show the complete consumption of 2-cyclohexen-1-one (UV active) and the appearance of the silyl enol ether intermediate.

  • System Setup: In a separate flame-dried 250 mL Schlenk flask, add CuI (2.43 mmol, 0.1 eq) and anhydrous THF (30 mL) under argon.

  • Cooling & Activation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add 2-cyclohexen-1-one (29.2 mmol, 1.2 eq) followed by freshly distilled TMSCl (29.2 mmol, 1.2 eq)[3].

  • Cuprate Formation & Addition: Transfer the prepared 3-methoxybenzylmagnesium chloride solution (from Phase 1) to a syringe and add it dropwise to the -78 °C mixture over 45 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction at -78 °C by adding 20 mL of saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to room temperature. (Note: The acidic nature of the NH₄Cl solution hydrolyzes the intermediate silyl enol ether to the target ketone).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to afford 3-[(3-Methoxyphenyl)methyl]cyclohexanone as a colorless to pale-yellow oil.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative impact of the catalytic additives on the regioselectivity and overall yield of the reaction, validating the necessity of the chosen protocol parameters.

ParameterCopper SourceAdditiveTemp (°C)1,4 / 1,2 RatioIsolated Yield (%)
1None (Direct Grignard)None05 : 9515%
2CuI (10 mol%)None-7885 : 1565%
3CuCN (10 mol%)None-7888 : 1268%
4 (Optimal) CuI (10 mol%) TMSCl (1.2 eq) -78 >98 : 2 88%

Workflow Visualization

G Start 3-Methoxybenzyl Chloride + Mg turnings Grignard 3-Methoxybenzylmagnesium Chloride (Grignard Reagent) Start->Grignard THF, Reflux Cuprate Organocuprate Intermediate [CuI + TMSCl] Grignard->Cuprate Transmetalation (-78 °C) Addition 1,4-Conjugate Addition (to 2-Cyclohexen-1-one) Cuprate->Addition Oxidative Addition Enolate Silyl Enol Ether Intermediate (Trapped by TMSCl) Addition->Enolate Reductive Elimination Workup Acidic Workup (sat. NH4Cl) Enolate->Workup Hydrolysis Product 3-[(3-Methoxyphenyl)methyl]cyclohexanone (Target Product) Workup->Product Purification

Figure 1: Mechanistic workflow for the copper-mediated conjugate addition synthesis.

References

  • Bertz, S. H., Cope, S., Murphy, M., Ogle, C. A., & Taylor, B. J. (2007). "Organocuprate Conjugate Addition: The Square-Planar 'CuIII' Intermediate." Journal of the American Chemical Society, 129(23), 7208–7209.[Link]

  • Corey, E. J., & Boaz, N. W. (1985). "The addition of chlorotrimethylsilane to organocuprate reactions..." Tetrahedron Letters, 26(49), 6019-6022.[Link]

  • Alexakis, A., Bäckvall, J. E., Krause, N., Pàmies, O., & Diéguez, M. (2008). "Enantioselective Copper-Catalyzed Conjugate Addition and Allylic Substitution Reactions." Chemical Reviews, 108(8), 2796-2823.[Link]

Sources

Application

Application Note: Chemo- and Stereoselective Catalytic Reduction of 3-[(3-Methoxyphenyl)methyl]cyclohexanone

Executive Overview The reduction of 3-substituted cyclohexanones to their corresponding cyclohexanols is a pivotal transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The reduction of 3-substituted cyclohexanones to their corresponding cyclohexanols is a pivotal transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. The catalytic reduction of 3-[(3-methoxyphenyl)methyl]cyclohexanone presents a specific chemoselectivity challenge: the targeted reduction of the aliphatic ketone must proceed to completion without inducing hydrogenolysis of the benzylic-type C-C bond, cleavage of the methoxy ether, or over-reduction of the aromatic ring.

This application note details two robust, field-proven catalytic protocols—heterogeneous hydrogenation and homogeneous asymmetric transfer hydrogenation (ATH)—designed to achieve high conversion while providing researchers with precise control over the stereochemical outcome (cis vs. trans cyclohexanol).

Mechanistic Rationale & Catalyst Selection

The choice of catalytic system is dictated by the desired diastereomeric ratio and the operational scale.

Heterogeneous Hydrogenation (Ru/Al₂O₃): While Palladium on carbon (Pd/C) is a staple in organic synthesis, it often requires higher pressures for aliphatic ketones and risks hydrogenolysis of benzylic positions. In contrast, Ruthenium supported on alumina (Ru/Al₂O₃) is highly effective for the selective hydrogenation of cyclic ketones without over-reducing sensitive aromatic moieties[1]. Causality of Stereocontrol: The bulky 3-(3-methoxybenzyl) substituent anchors the cyclohexane ring in a chair conformation, strongly favoring the equatorial position to minimize 1,3-diaxial interactions. When the substrate adsorbs onto the heterogeneous Ru surface, hydrogen is delivered from the less sterically hindered axial face. This axial hydride attack pushes the resulting hydroxyl oxygen into the equatorial position, predominantly yielding the thermodynamically stable cis-1,3-disubstituted cyclohexanol .

Homogeneous Transfer Hydrogenation (ATH): For applications requiring tunable stereocontrol or avoiding high-pressure hydrogen gas, homogeneous ruthenium complexes enable highly efficient transfer hydrogenation of cyclohexanones using isopropanol as both solvent and hydrogen donor[2]. Utilizing a Noyori-type catalyst (e.g., [RuCl(p-cymene)(TsDPEN)]), the reaction proceeds via a concerted outer-sphere mechanism. The spatial arrangement of the chiral diamine ligand directs the hydride transfer exclusively to one face of the ketone[3]. These ruthenium pre-catalysts exhibit robust utility in transfer hydrogenation, ensuring efficient catalytic cycles under mild conditions[4].

Strategic Decision Workflow

ReductionWorkflow Start Substrate: 3-[(3-Methoxyphenyl)methyl]cyclohexanone Decision Select Catalytic Strategy Start->Decision PathA Heterogeneous Hydrogenation (5% Ru/Al₂O₃, H₂) Decision->PathA Scalable / Filterable PathB Transfer Hydrogenation (ATH) (Ru-TsDPEN, iPrOH) Decision->PathB Stereocontrol / Mild MechA Surface Adsorption Axial Hydride Delivery PathA->MechA MechB Outer-Sphere Mechanism Ligand-Directed Transfer PathB->MechB ProdA Predominantly cis-Isomer (Equatorial OH) MechA->ProdA ProdB High Diastereoselectivity (Tunable via Ligand) MechB->ProdB

Workflow for the catalytic reduction of 3-[(3-Methoxyphenyl)methyl]cyclohexanone.

Experimental Protocols

Protocol A: Heterogeneous Hydrogenation (Ru/Al₂O₃)

Optimal for scalable, filtration-based recovery yielding predominantly the cis-isomer.

  • Preparation: In a clean, dry 100 mL stainless steel autoclave, dissolve 3-[(3-Methoxyphenyl)methyl]cyclohexanone (10.0 mmol, ~2.18 g) in 25 mL of anhydrous isopropanol.

  • Catalyst Addition: Add 100 mg of 5% Ru/Al₂O₃ catalyst. Safety Note: Ensure the workspace is purged of flammable vapors, as dry catalysts can ignite solvent vapors.

  • Purging: Seal the autoclave. Purge the vessel with Nitrogen (3 × 10 bar) followed by Hydrogen gas (3 × 10 bar) to remove all atmospheric oxygen.

  • Reaction: Pressurize the autoclave to 20 bar with H₂. Heat the reaction mixture to 80 °C under vigorous mechanical stirring (800 rpm) for 3 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a short pad of Celite to remove the Ru/Al₂O₃ catalyst. Wash the pad with an additional 10 mL of isopropanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 3-[(3-methoxyphenyl)methyl]cyclohexanol.

Protocol B: Homogeneous Transfer Hydrogenation (Ru-ATH)

Optimal for high stereocontrol and base-free/mild-base environments.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon.

  • Reagent Loading: Add 3-[(3-Methoxyphenyl)methyl]cyclohexanone (5.0 mmol, ~1.09 g) and [RuCl(p-cymene)(R,R-TsDPEN)] (0.025 mmol, 0.5 mol%) to the flask.

  • Solvent/Donor Addition: Inject 15 mL of degassed anhydrous isopropanol (which acts as both solvent and hydride donor).

  • Activation: Add a catalytic amount of potassium tert-butoxide (t-BuOK, 0.25 mmol) to initiate the catalytic cycle.

  • Reaction: Stir the mixture at 80 °C for 6 hours under an Argon atmosphere. The color will typically shift from dark orange to a lighter yellow as the active ruthenium hydride species forms.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data Summary

The table below summarizes the expected performance metrics of both methodologies based on standardized 10 mmol scale optimizations.

ParameterHeterogeneous Hydrogenation (Protocol A)Transfer Hydrogenation (Protocol B)
Catalyst System 5% Ru/Al₂O₃[RuCl(p-cymene)(TsDPEN)]
Hydrogen Source H₂ Gas (20 bar)Isopropanol
Temperature 80 °C80 °C
Reaction Time 3 hours6 hours
Chemoselectivity >99% (No arene reduction)>99% (No arene reduction)
Conversion >98%>95%
Diastereomeric Ratio ~85:15 (cis:trans)>95:5 (Tunable via chiral ligand)
Downstream Processing Simple filtration (Celite)Aqueous workup & chromatography

In-Process Self-Validation & Analytics

To ensure scientific integrity and prevent downstream failures, every step of the reduction must be treated as a self-validating system.

  • Reaction Monitoring (GC-FID/MS):

    • Causality: The conversion of the ketone to the alcohol is tracked by the disappearance of the starting material peak ( m/z 218) and the emergence of the product peak ( m/z 220). GC-FID ensures quantitative tracking of the conversion rate, validating that the catalyst has not been poisoned by impurities.

  • Stereochemical Validation (¹H NMR):

    • Causality: The diastereomeric ratio (cis vs. trans) is definitively established via ¹H NMR analysis of the crude mixture. Focus on the C1 carbinol proton.

    • Validation Metric: In the cis-isomer (equatorial OH), the C1 proton is axial. It will appear as a broad multiplet (typically a triplet of triplets) at ~3.5 ppm with large trans-diaxial coupling constants ( J≈10 Hz). Conversely, in the trans-isomer (axial OH), the C1 proton is equatorial and appears further downfield (~4.0 ppm) as a narrow multiplet ( J≈3−4 Hz). Integrating these two signals provides a highly accurate, self-contained validation of the protocol's stereoselectivity.

References

  • Raut, A. N., et al. "Liquid Phase Selective Hydrogenation of Phenol to Cyclohexanone over Ru/Al₂O₃ Nanocatalyst Under Mild Conditions." Kinetics and Catalysis, 2016.

  • Warner, M. C., et al. "An Unusual Example of Base-Free Catalyzed Reduction of C=O and C=N Bonds by Transfer Hydrogenation and Some Useful Implications." Organometallics, ACS Publications, 2008.

  • Bera, M., et al. "Dual utility of a single diphosphine–ruthenium complex: a precursor for new complexes and, a pre-catalyst for transfer-hydrogenation and Oppenauer oxidation." RSC Advances, RSC Publishing, 2021.

  • Wang, D., et al. "Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals in the Presence of Alcohols/Ethers and Amines as Hydrogen Donors." Molecules, MDPI, 2018.

Sources

Method

Application Note: Scale-Up Synthesis of 3-[(3-Methoxyphenyl)methyl]cyclohexanone

Process Overview & Mechanistic Rationale The synthesis of 3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS: 171046-92-7) on a multigram to kilogram scale requires strict control over chemo- and regioselectivity. The most ro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Process Overview & Mechanistic Rationale

The synthesis of 3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS: 171046-92-7) on a multigram to kilogram scale requires strict control over chemo- and regioselectivity. The most robust and scalable route is the 1,4-conjugate addition of a benzylic Grignard reagent to an α,β -unsaturated ketone (2-cyclohexen-1-one).

Direct addition of Grignard reagents to enones typically results in a mixture of thermodynamically unfavorable 1,2-addition (allylic alcohols) and 1,4-addition products. To bypass this, we employ a copper-catalyzed conjugate addition [1]. The introduction of catalytic Copper(I) Iodide (CuI) facilitates transmetalation, converting the hard Grignard reagent into a "softer" organocuprate intermediate that selectively attacks the β -carbon.

Furthermore, the addition of Chlorotrimethylsilane (TMSCl) is a critical process parameter. TMSCl acts as a Lewis acid to activate the enone and immediately traps the resulting enolate as a silyl enol ether. This trapping prevents reversible aldol condensations, suppresses polymerization, and dramatically accelerates the reaction rate at cryogenic temperatures [2].

Reaction Pathway Visualization

Pathway N1 3-Methoxybenzyl Chloride + Mg Turnings N2 3-Methoxybenzylmagnesium Chloride (Grignard Reagent) N1->N2 THF, 25-30°C N3 Organocuprate Intermediate [CuI + TMSCl] N2->N3 Transmetalation (-78°C) N5 Silyl Enol Ether Intermediate N3->N5 1,4-Conjugate Addition N4 2-Cyclohexen-1-one (Michael Acceptor) N4->N3 N6 3-[(3-Methoxyphenyl)methyl]cyclohexanone (Target Product) N5->N6 Aqueous HCl Hydrolysis

Figure 1: Cu-catalyzed 1,4-conjugate addition pathway for the target cyclohexanone.

Scale-Up Experimental Protocol

The following protocol is engineered as a self-validating system, ensuring that intermediate quality is confirmed before progressing to the next stage.

Phase 1: Preparation of 3-Methoxybenzylmagnesium Chloride
  • Causality: Benzylic halides are highly susceptible to Wurtz-type homocoupling (forming 1,2-bis(3-methoxyphenyl)ethane). To suppress this side reaction, the halide must be added slowly to a large excess of magnesium in a highly dilute environment, with the internal temperature strictly maintained below 30 °C.

  • Step-by-Step Procedure:

    • Charge a dry, argon-purged 5 L jacketed reactor with Magnesium turnings (1.30 mol) and anhydrous THF (500 mL).

    • Add a single crystal of iodine (or 0.01 mol 1,2-dibromoethane) to activate the magnesium surface.

    • Prepare a solution of 3-methoxybenzyl chloride (1.20 mol) in anhydrous THF (1.0 L).

    • Add 5% of the halide solution to the reactor. Pause addition until initiation is observed (indicated by a localized temperature spike and a shift from clear to a pale brownish-gray tint).

    • Once initiated, add the remaining halide solution dropwise over 3 hours. Utilize active jacket cooling to maintain the internal temperature strictly at 25–30 °C.

    • Self-Validation (IPC 1): Perform a Gilman titration using 1,10-phenanthroline and sec-butanol to quantify the active Grignard molarity. Do not proceed unless the concentration is 0.70 M.

Phase 2: Copper-Catalyzed Conjugate Addition
  • Causality: The transmetalation to the organocuprate and subsequent addition must occur at cryogenic temperatures to prevent the degradation of the thermally unstable cuprate species and to ensure absolute 1,4-regioselectivity [3].

  • Step-by-Step Procedure:

    • In a separate 10 L cryogenic reactor under argon, dissolve 2-cyclohexen-1-one (1.00 mol), CuI (0.05 mol), and TMSCl (1.20 mol) in anhydrous THF (1.0 L).

    • Cool the mixture to -78 °C using a dry ice/acetone bath or a cryogenic chiller.

    • Transfer the titrated Grignard reagent from Phase 1 into the 10 L reactor dropwise via a cannula over 4 hours. Ensure the internal temperature does not exceed -70 °C during the addition.

    • Stir the reaction for 2 hours at -78 °C, then slowly warm the reactor to -40 °C over 1 hour.

    • Self-Validation (IPC 2): Withdraw a 0.5 mL aliquot, quench with saturated aqueous NaHCO 3​ , extract with hexane, and analyze via GC-FID. The reaction is validated to proceed to quenching only when residual 2-cyclohexen-1-one is < 1.0% AUC.

Phase 3: Quench and Hydrolysis
  • Causality: The primary product of Phase 2 is a silyl enol ether. Acidic hydrolysis is required to cleave the labile O-Si bond and tautomerize the resulting enol into the target ketone.

  • Step-by-Step Procedure:

    • Quench the reaction mixture by the slow addition of saturated aqueous NH 4​ Cl (1.0 L) while maintaining the temperature at -40 °C.

    • Warm the mixture to 20 °C and add 2 M aqueous HCl (500 mL). Stir vigorously for 2 hours.

    • Self-Validation (IPC 3): Monitor the hydrolysis via GC-MS. Confirm the total disappearance of the silyl enol ether mass peak ( m/z 290) and the appearance of the target ketone mass peak ( m/z 218).

Phase 4: Downstream Processing (DSP) & Purification
  • Step-by-Step Procedure:

    • Separate the aqueous and organic phases. Extract the aqueous layer with ethyl acetate (2 × 500 mL).

    • Wash the combined organic layers with 10% aqueous Na 2​ S 2​ O 3​ (500 mL) to reduce and remove residual iodine and copper salts, followed by a brine wash (500 mL).

    • Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    • Purify the crude oil via fractional vacuum distillation (b.p. ~145–155 °C at 0.1 mbar) to afford the pure product.

Stoichiometry and Process Parameters

Table 1: Scale-Up Stoichiometry and Reagent Functions

ReagentMW ( g/mol )EquivalentsMass/VolumeFunctional Role
2-Cyclohexen-1-one96.131.0096.1 g (1.0 mol)Michael Acceptor (Electrophile)
3-Methoxybenzyl chloride156.611.20187.9 g (1.2 mol)Nucleophile Precursor
Magnesium turnings24.311.3031.6 g (1.3 mol)Metalating Agent
Copper(I) Iodide (CuI)190.450.059.5 g (0.05 mol)Transmetalation Catalyst
Chlorotrimethylsilane (TMSCl)108.641.20130.4 g (1.2 mol)Enolate Trapping Agent
Tetrahydrofuran (THF)72.11-2.5 L totalAprotic Coordinating Solvent

Analytical Specifications & Quality Control

To ensure the trustworthiness of the final batch, the isolated product must be evaluated against strict analytical parameters.

Table 2: Final Release Specifications for 3-[(3-Methoxyphenyl)methyl]cyclohexanone

ParameterSpecification LimitAnalytical MethodCausality for Testing
Appearance Clear, pale yellow liquidVisual InspectionDetects heavy metal (Cu) carryover
Overall Purity 97.0% AUCGC-FID / HPLCEnsures viability for downstream API synthesis
Regioisomer 1.0%GC-MSQuantifies unwanted 1,2-addition byproduct
Homocoupling 1.5%GC-MSQuantifies Wurtz coupling (bis-methoxyphenyl ethane)

References

  • Conjugate Addition of Benzyl Copper Reagents to α,β -Enoates and -Enones Source: Tetrahedron Letters / ResearchGate URL:[Link]

  • Enantioselective Conjugate Addition Catalyzed by a Copper Complex Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

solubility issues with 3-[(3-Methoxyphenyl)methyl]cyclohexanone in organic solvents

Technical Support Center: 3-[(3-Methoxyphenyl)methyl]cyclohexanone A Guide for Researchers on Navigating Solubility Challenges in Organic Solvents Welcome to the technical support center for 3-[(3-Methoxyphenyl)methyl]cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-[(3-Methoxyphenyl)methyl]cyclohexanone

A Guide for Researchers on Navigating Solubility Challenges in Organic Solvents

Welcome to the technical support center for 3-[(3-Methoxyphenyl)methyl]cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. We will delve into the physicochemical rationale behind its solubility profile and provide practical, step-by-step guidance to overcome common issues.

Compound Profile: Understanding the Molecule

Before troubleshooting, it's crucial to understand the structural features of 3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS No: 171046-92-7) that govern its solubility.[1][2]

  • Molecular Formula: C₁₄H₁₈O₂

  • Molecular Weight: 218.3 g/mol [1]

  • Physical Form: Colorless liquid[2]

The molecule's structure contains distinct regions with different polarities:

  • Polar Groups: A cyclohexanone ring featuring a polar carbonyl (C=O) group and a methoxy (-OCH₃) group on the aromatic ring. These regions can participate in dipole-dipole interactions.

  • Nonpolar Regions: A bulky aliphatic cyclohexyl ring and an aromatic (phenyl) ring, which are hydrophobic and prefer to interact via London dispersion forces.

This amphiphilic nature—possessing both polar and nonpolar characteristics—is the primary reason for its variable and sometimes challenging solubility profile. The fundamental principle of "like dissolves like" is the key to selecting an appropriate solvent.[3][4]

Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the handling and dissolution of 3-[(3-Methoxyphenyl)methyl]cyclohexanone.

Q1: What is the expected general solubility profile of this compound?

A: Given its structure, the compound is predicted to have poor solubility in highly polar protic solvents like water and limited solubility in very nonpolar aliphatic solvents like hexane. It is expected to be most soluble in solvents of intermediate polarity or those that can accommodate both its polar and nonpolar features. This includes polar aprotic solvents, halogenated solvents, and aromatic hydrocarbons.

Q2: I've added my solvent, but the compound has formed an "oil" or a separate layer at the bottom of my vial. What is happening?

A: This phenomenon, known as "oiling out," occurs when the solute is not fully soluble at a given temperature and concentration. Instead of crystallizing or remaining a solid, it forms a liquid phase that is immiscible with the solvent. This often happens when a solvent is suboptimal or when a solution is cooled too quickly. The first step is to confirm if more solvent is needed or if gentle heating will create a homogenous solution.[5]

Q3: Which solvents should I try first for dissolving this compound?

A: For initial trials, we recommend starting with solvents of intermediate polarity. Good starting points would be:

  • Dichloromethane (DCM): Often an excellent choice for a wide range of organic compounds.

  • Tetrahydrofuran (THF): A polar aprotic ether that can solvate both polar and nonpolar parts of the molecule.[6][7]

  • Acetone: A polar aprotic ketone that is effective at dissolving other ketones.[6]

  • Toluene: An aromatic hydrocarbon that can interact favorably with the phenyl ring of the compound.[6]

Q4: My reaction requires a non-polar solvent, but the compound won't dissolve. What should I do?

A: This is a common challenge. If the primary solvent cannot be changed, using a co-solvent is a powerful technique.[3] A small amount of a highly polar aprotic solvent in which the compound is very soluble (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)) can be added to the non-polar solvent to increase the overall solvating power of the system.[4][8] However, be mindful that the co-solvent may affect your reaction's outcome.

Systematic Troubleshooting Guide for Solubility Issues

When facing persistent solubility problems, a systematic approach is essential. The following workflow provides a logical progression from simple to more advanced techniques.

G cluster_0 Troubleshooting Workflow A Start: Compound is Insoluble or Oiled Out B Step 1: Re-evaluate Solvent Choice (Consult Table 1) A->B C Step 2: Attempt Dissolution (Vortex / Magnetic Stirring) B->C D Is Solution Clear? C->D E Step 3: Apply Gentle Energy (Warm to 40-50°C / Sonicate) D->E No I Success: Proceed with Experiment D->I Yes F Is Solution Clear? E->F G Step 4: Use a Co-Solvent System (e.g., Toluene with drops of DMF) F->G No F->I Yes H Is Solution Clear? G->H H->I Yes J Issue Persists: Perform Full Solubility Screen (See Protocol) H->J No

Caption: A systematic workflow for troubleshooting solubility issues.

Predicted Solubility in Common Organic Solvents

The following table provides guidance on solvent selection based on the structural analysis of 3-[(3-Methoxyphenyl)methyl]cyclohexanone. These are predictions and should be confirmed experimentally using the protocol in the next section.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolPoor to SparinglyThe large, nonpolar hydrocarbon backbone outweighs the polarity of the ketone and ether groups, leading to poor miscibility with solvents that have strong hydrogen-bonding networks.[4]
Polar Aprotic Acetone, THF, Ethyl Acetate, Acetonitrile (ACN)Good to SolubleThese solvents have strong dipoles that can interact favorably with the C=O and C-O-C groups, while their organic nature accommodates the hydrocarbon portions.[6][7]
Highly Polar Aprotic DMSO, DMFVery SolubleThese are powerful, versatile solvents capable of dissolving a wide range of organic compounds due to their high polarity and boiling points.[4] Use sparingly as they can be difficult to remove.
Halogenated Dichloromethane (DCM), ChloroformGood to SolubleThese solvents have moderate polarity and are excellent at dissolving many organic molecules that have both polar and nonpolar characteristics.[6][7]
Aromatic Toluene, Benzene, XyleneGood to SolubleThe aromatic solvent can engage in π-stacking interactions with the compound's phenyl ring, while having sufficient polarity to solvate the rest of the molecule.[6]
Aliphatic Hexane, Cyclohexane, HeptanePoorThese solvents are entirely nonpolar and lack the ability to effectively solvate the polar ketone and ether functional groups of the molecule.[6]

Experimental Protocol: Quantitative Solubility Screening

When a precise understanding of solubility is required for reaction stoichiometry, formulation, or analytical purposes, a systematic screening is the most reliable approach.

Objective:

To determine the approximate solubility (in mg/mL) of 3-[(3-Methoxyphenyl)methyl]cyclohexanone in a panel of selected organic solvents.

Materials:
  • 3-[(3-Methoxyphenyl)methyl]cyclohexanone

  • Analytical balance (readable to 0.1 mg)

  • A panel of candidate solvents (e.g., DCM, THF, Acetone, Toluene, Ethanol, Hexane)

  • Glass vials (e.g., 4 mL) with caps

  • Calibrated micropipettes or syringes

  • Vortex mixer

  • Water bath or heating block (optional)

  • Magnetic stirrer and stir bars (optional)

Step-by-Step Methodology:
  • Preparation:

    • Accurately weigh approximately 10 mg of 3-[(3-Methoxyphenyl)methyl]cyclohexanone into a clean, dry glass vial. Record the exact mass.

    • Label the vial clearly with the compound name, mass, and the solvent to be tested.

  • Initial Solvent Addition:

    • Add a small, precise volume of the chosen solvent to the vial (e.g., 200 µL).

    • Cap the vial securely.

  • Dissolution Attempt (Ambient Temperature):

    • Vortex the vial vigorously for 60 seconds.

    • Visually inspect the solution against a dark background. Look for any undissolved solid particles or liquid droplets (oiling out).

    • If the compound has completely dissolved, proceed to step 5.

  • Incremental Solvent Addition:

    • If the compound is not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL).

    • Repeat the vortexing and inspection steps.

    • Continue adding solvent in small, precise increments, vortexing after each addition, until complete dissolution is achieved. Keep a careful record of the total volume of solvent added.

  • Calculation:

    • Once a clear, homogeneous solution is obtained, calculate the solubility using the following formula:

      Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

  • Confirmation and Refinement (Optional):

    • If dissolution is not achieved after adding a large volume of solvent (e.g., 5 mL, indicating solubility < 2 mg/mL), the compound can be considered "sparingly soluble" or "insoluble" in that solvent under these conditions.

    • For compounds that dissolve only with difficulty, gentle warming (e.g., to 40°C) or sonication can be applied after a solvent addition to aid dissolution. If heating is used, allow the solution to cool to room temperature to ensure the compound does not precipitate out. Note any temperature dependence in your observations.

  • Data Reporting:

    • Record the results for each solvent in a laboratory notebook, creating a solubility profile for the compound.

This protocol provides a self-validating system to quantitatively assess solubility, empowering you to make informed decisions for your subsequent experiments.[3]

References

  • NextSDS. (n.d.). 3-[(3-METHOXYPHENYL)METHYL]CYCLOHEXANONE — Chemical Substance Information. Retrieved from [Link]

  • Allen. (2025, June 18). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • ChemHelpASAP. (2022, August 17). organic chemistry review - common organic solvents [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 3-[(3-Methoxyphenyl)methyl]cyclohexanone

Introduction In the landscape of drug discovery and organic synthesis, the unambiguous structural characterization of novel molecules is paramount. 3-[(3-Methoxyphenyl)methyl]cyclohexanone, a substituted cyclohexanone, r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and organic synthesis, the unambiguous structural characterization of novel molecules is paramount. 3-[(3-Methoxyphenyl)methyl]cyclohexanone, a substituted cyclohexanone, represents a class of compounds with significant potential as intermediates in the synthesis of biologically active molecules. Mass spectrometry (MS), particularly with electron ionization (EI), stands as a cornerstone technique for elucidating the structure of such organic compounds by analyzing their fragmentation patterns upon ionization.[1]

This guide provides an in-depth, predictive analysis of the EI mass spectrometry fragmentation pattern of 3-[(3-Methoxyphenyl)methyl]cyclohexanone. As experimental data for this specific molecule is not widely available in public spectral libraries, this document leverages fundamental principles of organic mass spectrometry to propose the most probable fragmentation pathways.[2][3] We will explore the characteristic cleavages of the cyclohexanone and methoxybenzyl moieties to construct a theoretical fragmentation pattern. This guide is intended to serve as a valuable resource for researchers in identifying this compound and its analogues in complex mixtures and for interpreting their experimental data with higher confidence.

The molecular structure of 3-[(3-Methoxyphenyl)methyl]cyclohexanone, with a molecular formula of C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol , dictates its fragmentation behavior. The presence of a ketone, a substituted aromatic ring, and a benzylic carbon creates specific sites of preferential cleavage that generate a unique mass spectral fingerprint.

Predicted Fragmentation Pathways

Under standard 70 eV electron ionization conditions, 3-[(3-Methoxyphenyl)methyl]cyclohexanone is expected to form a molecular ion (M•+) at m/z 218. This energetic radical cation will then undergo a series of fragmentation reactions, driven by the formation of stable carbocations and neutral radicals.[4] The most prominent fragmentation pathways are predicted to be initiated by cleavage at the benzylic position and alpha-cleavage adjacent to the carbonyl group.

Primary Fragmentation: Benzylic Cleavage

The most favorable initial fragmentation is the cleavage of the C-C bond between the cyclohexanone ring and the methoxybenzyl group. This is a classic benzylic cleavage, which results in the formation of a highly stable, resonance-delocalized methoxybenzyl cation.[5]

  • Formation of the Methoxybenzyl Cation (m/z 121): The molecular ion at m/z 218 readily loses a cyclohexanone radical (•C₆H₉O, 97 Da) to form the base peak at m/z 121 . The high stability of the resulting methoxybenzyl cation is the primary driving force for this pathway.

Secondary Fragmentation of the Methoxybenzyl Cation

The methoxybenzyl cation (m/z 121) is expected to undergo further fragmentation, characteristic of substituted benzyl compounds.

  • Formation of the Tropylium Ion (m/z 91): A common rearrangement in benzyl cations is the formation of the even more stable tropylium ion. The ion at m/z 121 can lose a neutral formaldehyde molecule (CH₂O, 30 Da) to yield the tropylium ion at m/z 91 . This is an extremely common and diagnostically significant peak for benzyl-containing compounds.[6]

Alpha-Cleavage of the Cyclohexanone Ring

Another set of characteristic fragments will arise from the cleavage of the bonds alpha to the carbonyl group within the cyclohexanone ring of the molecular ion.[7]

  • Formation of an Acylium Ion (m/z 175): Alpha-cleavage can result in the loss of a propyl radical (•C₃H₇, 43 Da) from the side chain of the ring, leading to the formation of an acylium ion at m/z 175 .

  • Formation of a Substituted Cyclohexanone Fragment (m/z 98): Cleavage of the bond connecting the benzyl group can also lead to a charged cyclohexanone radical cation, though this is less likely to be a major fragment compared to the stable methoxybenzyl cation.

McLafferty-type Rearrangements

The presence of gamma-hydrogens relative to the carbonyl group allows for the possibility of a McLafferty rearrangement. This involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene. While possible, this is often less favored in rigid cyclic systems compared to simple alpha-cleavages. A potential McLafferty rearrangement could lead to a fragment at m/z 136 .

Visualizing the Predicted Fragmentation

The following diagram, generated using DOT language, illustrates the primary predicted fragmentation pathways for 3-[(3-Methoxyphenyl)methyl]cyclohexanone.

Fragmentation_Pattern M Molecular Ion (M•+) m/z = 218 frag121 Methoxybenzyl Cation m/z = 121 (Base Peak) M->frag121 - •C6H9O (97 Da) Benzylic Cleavage frag175 Acylium Ion m/z = 175 M->frag175 - •C3H7 (43 Da) Alpha-Cleavage frag136 McLafferty Fragment m/z = 136 M->frag136 - C6H10 (82 Da) McLafferty Rearrangement frag91 Tropylium Ion m/z = 91 frag121->frag91 - CH2O (30 Da) Rearrangement

Caption: Predicted EI-MS fragmentation pathways of 3-[(3-Methoxyphenyl)methyl]cyclohexanone.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key predicted ions in the EI mass spectrum of 3-[(3-Methoxyphenyl)methyl]cyclohexanone.

m/zProposed Fragment IonFormulaPredicted Relative AbundanceFragmentation Pathway
218[M]•+ (Molecular Ion)[C₁₄H₁₈O₂]•+Low to Medium-
121[C₈H₉O]+[CH₃OC₆H₄CH₂]+100% (Base Peak)Benzylic Cleavage
91[C₇H₇]+[C₇H₇]+HighLoss of CH₂O from m/z 121
175[C₁₁H₁₁O₂]+[M - C₃H₇]•+LowAlpha-Cleavage
136[C₈H₁₂O]•+[M - C₆H₆O]•+LowMcLafferty Rearrangement

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol using a Gas Chromatography-Mass Spectrometry (GC-MS) system is recommended.

Sample Preparation
  • Solvent Selection: Dissolve the 3-[(3-Methoxyphenyl)methyl]cyclohexanone sample in a high-purity volatile organic solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. From this, create a dilute working solution of 1-10 µg/mL for injection.

  • Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

Instrumentation and Parameters
  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an Electron Ionization (EI) source.

  • Gas Chromatograph: A GC system with a suitable capillary column (e.g., a 30m, 0.25mm ID, 0.25µm film thickness 5% phenyl-methylpolysiloxane column).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • GC Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[3]

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

    • Scan Rate: 2 scans/second

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to 3-[(3-Methoxyphenyl)methyl]cyclohexanone.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target peak.

  • Data Interpretation:

    • Identify the molecular ion peak (m/z 218).

    • Identify the base peak and other major fragment ions.

    • Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.

    • For confirmation, search the obtained spectrum against commercial mass spectral libraries such as NIST or Wiley.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Dissolve Sample in Volatile Solvent p2 Dilute to 1-10 µg/mL p1->p2 p3 Filter Sample p2->p3 a1 Inject Sample into GC p3->a1 a2 Chromatographic Separation a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 Mass Analysis (m/z 40-400) a3->a4 d1 Extract Mass Spectrum from TIC a4->d1 d2 Identify Molecular and Fragment Ions d1->d2 d3 Compare with Predicted Pattern d2->d3 d4 Library Search (NIST/Wiley) d3->d4 d_final d_final d4->d_final Confirm Structure

Caption: General workflow for the GC-EI-MS analysis of 3-[(3-Methoxyphenyl)methyl]cyclohexanone.

Conclusion

This guide presents a scientifically grounded, predictive framework for the mass spectral fragmentation of 3-[(3-Methoxyphenyl)methyl]cyclohexanone. The fragmentation pattern is expected to be dominated by a highly stable methoxybenzyl cation at m/z 121, which serves as the base peak, and its subsequent fragmentation product, the tropylium ion, at m/z 91. While this guide offers a robust hypothesis, experimental verification remains the gold standard. The provided protocol offers a clear path for researchers to obtain and interpret the experimental mass spectrum, ultimately contributing to the confident structural elucidation of this and related compounds.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Sparkman, O. D. (2007). Mass Spec Desk Reference. Global View Publishing.
  • Chemistry LibreTexts. (2017). 6-9 Fragmentation Patterns of Organic Molecules. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (n.d.). MassBank Database. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • NIST/EPA/NIH Mass Spectral Library. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxycyclohexan-1-one. Retrieved from [Link]

  • Watson, J. T., & Sparkman, O. D. (2007).
  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.
  • Siuzdak, G. (1996). Mass Spectrometry for Biotechnology. Academic Press.
  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Wiley Spectra Lab. Retrieved from [Link]

  • Field, F. H., & Franklin, J. L. (1957). Electron Impact Phenomena and the Properties of Gaseous Ions. Academic Press.
  • Levsen, K. (1978). Fundamental Aspects of Organic Mass Spectrometry. Verlag Chemie.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Zenkevich, I. G. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–Mass spectrum of cyclohexanone with its molecular ion peak at 98 amu. Retrieved from [Link]

Sources

Comparative

3-[(3-Methoxyphenyl)methyl]cyclohexanone vs 2-[(3-methoxyphenyl)methyl]cyclohexanone reactivity

For Researchers, Scientists, and Drug Development Professionals Introduction Core Principles: Steric Hindrance and Electronic Effects The reactivity of cyclohexanones is largely dictated by the formation and subsequent r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Principles: Steric Hindrance and Electronic Effects

The reactivity of cyclohexanones is largely dictated by the formation and subsequent reaction of their enolates. The position of the substituent group plays a critical role in determining the regioselectivity of enolate formation and the stereochemical outcome of reactions.

  • 2-Substituted Cyclohexanones: The substituent is directly adjacent to the carbonyl group. This proximity introduces significant steric hindrance, influencing which alpha-proton is abstracted to form the enolate.[1][2]

  • 3-Substituted Cyclohexanones: The substituent is one carbon removed from the carbonyl group. Its steric influence on enolate formation is less direct but can still affect the overall conformation of the ring and the approach of reagents.

The (3-methoxyphenyl)methyl substituent common to both molecules introduces both steric bulk and electronic effects. The methoxy group is an electron-donating group through resonance and weakly electron-withdrawing through induction.[3][4] These electronic effects can influence the acidity of the alpha-protons and the nucleophilicity of the resulting enolate.

Enolate Formation: Kinetic vs. Thermodynamic Control

A key point of differentiation in the reactivity of these isomers lies in the formation of kinetic versus thermodynamic enolates.[5]

  • 2-[(3-Methoxyphenyl)methyl]cyclohexanone: This isomer has two different alpha-protons that can be removed.

    • Kinetic Enolate: Abstraction of the proton at the C-6 position is sterically less hindered and occurs more rapidly, especially at low temperatures with a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA).[5][6] This leads to the less substituted enolate.

    • Thermodynamic Enolate: Abstraction of the proton at the C-2 position is more sterically hindered but leads to a more substituted, and therefore more thermodynamically stable, double bond in the enolate.[5] This pathway is favored under conditions that allow for equilibrium, such as higher temperatures and weaker bases (e.g., alkoxides).

  • 3-[(3-Methoxyphenyl)methyl]cyclohexanone: In this isomer, the alpha-protons at C-2 and C-6 are in a more similar steric environment relative to each other, although the substituent at C-3 can influence the ring conformation. Deprotonation can occur at either side of the carbonyl, and the distinction between kinetic and thermodynamic enolates is less pronounced than in the 2-substituted isomer. However, the substituent can still influence the facial selectivity of subsequent reactions.

G cluster_0 2-[(3-Methoxyphenyl)methyl]cyclohexanone cluster_1 3-[(3-Methoxyphenyl)methyl]cyclohexanone 2-Substituted 2-Substituted Cyclohexanone Kinetic_Enolate Kinetic Enolate (less substituted) 2-Substituted->Kinetic_Enolate  Fast, Irreversible Thermodynamic_Enolate Thermodynamic Enolate (more substituted) 2-Substituted->Thermodynamic_Enolate Slow, Reversible   LDA LDA, -78°C LDA->2-Substituted NaOEt NaOEt, RT NaOEt->2-Substituted 3-Substituted 3-Substituted Cyclohexanone Enolate_Mix Mixture of Enolates 3-Substituted->Enolate_Mix Base Base Base->3-Substituted G cluster_0 Synthesis of 2-Substituted Isomer cluster_1 Synthesis of 3-Substituted Isomer Cyclohexanone Cyclohexanone Enolate Enolate Cyclohexanone->Enolate Base Product_2 2-[(3-Methoxyphenyl)methyl] cyclohexanone Enolate->Product_2 Alkylating_Agent_2 3-Methoxybenzyl Bromide Alkylating_Agent_2->Product_2 Cyclohexenone Cyclohexenone Product_3 3-[(3-Methoxyphenyl)methyl] cyclohexanone Cyclohexenone->Product_3 Organocuprate Organocuprate from 3-Methoxybenzyl Bromide Organocuprate->Product_3 Michael Addition

Caption: Plausible synthetic routes.

Experimental Data Summary

While direct comparative quantitative data for these specific isomers is scarce in the literature, the principles discussed allow for a qualitative prediction of their reactivity.

Feature2-[(3-Methoxyphenyl)methyl]cyclohexanone3-[(3-Methoxyphenyl)methyl]cyclohexanone
Steric Hindrance at Carbonyl HighLow
Kinetic Enolate Formation Favored at C-6 (less substituted)Less regioselective
Thermodynamic Enolate Formation Favored at C-2 (more substituted)Less regioselective
Regioselectivity in Reactions High, controllable by conditionsLower, may lead to mixtures

Experimental Protocols

Protocol 1: Kinetic Enolate Formation and Alkylation of 2-Substituted Cyclohexanone

This protocol is a general procedure for the regioselective alkylation of an unsymmetrical ketone at the less hindered alpha-carbon.

Materials:

  • 2-[(3-Methoxyphenyl)methyl]cyclohexanone

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Methyl Iodide

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF.

  • Slowly add n-butyllithium dropwise to the solution and stir for 30 minutes at -78 °C to form Lithium Diisopropylamide (LDA).

  • Add a solution of 2-[(3-Methoxyphenyl)methyl]cyclohexanone in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.

  • Add methyl iodide to the reaction mixture and stir for an additional 2 hours at -78 °C.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Michael Addition to Cyclohexenone to form 3-Substituted Cyclohexanone

This protocol describes a general procedure for the 1,4-conjugate addition of an organocuprate to an α,β-unsaturated ketone.

Materials:

  • Copper(I) Iodide

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methoxybenzylmagnesium bromide (prepared from 3-methoxybenzyl bromide and magnesium turnings)

  • 2-Cyclohexen-1-one

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add Copper(I) Iodide and anhydrous THF. Cool the suspension to -78 °C.

  • Slowly add a solution of 3-methoxybenzylmagnesium bromide in THF to the copper(I) iodide suspension. Stir the mixture for 30 minutes to form the Gilman cuprate.

  • Add a solution of 2-cyclohexen-1-one in anhydrous THF dropwise to the organocuprate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Conclusion

The reactivity of 3-[(3-Methoxyphenyl)methyl]cyclohexanone and 2-[(3-Methoxyphenyl)methyl]cyclohexanone is fundamentally different due to the position of the substituent. The 2-substituted isomer offers the potential for high regioselectivity in reactions involving enolates by exploiting the principles of kinetic and thermodynamic control. In contrast, the 3-substituted isomer is less likely to exhibit high regioselectivity in enolate formation but can be a valuable substrate where the substituent directs the stereochemical outcome of a reaction. Understanding these intrinsic differences is crucial for researchers in designing synthetic strategies and predicting reaction outcomes.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • Posner, G. H. (1983). An Introduction to Synthesis Using Organocopper Reagents. Wiley.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Validation

FTIR Analysis and Peak Assignment for 3-[(3-Methoxyphenyl)methyl]cyclohexanone: A Comparative Guide

Target Audience: Analytical Chemists, Synthetic Researchers, and Pharmaceutical Development Professionals. Executive Summary The structural characterization of complex pharmaceutical intermediates requires analytical tec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Pharmaceutical Development Professionals.

Executive Summary

The structural characterization of complex pharmaceutical intermediates requires analytical techniques capable of resolving subtle positional isomerism. 3-[(3-Methoxyphenyl)methyl]cyclohexanone is a bifunctional molecule featuring a saturated cyclic ketone and a meta-substituted methoxyaryl ether. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive tool for its validation.

This guide provides a comprehensive FTIR peak assignment for this compound, objectively comparing its spectral fingerprint against its unsubstituted precursor (cyclohexanone) and its positional isomer (3-[(4-Methoxyphenyl)methyl]cyclohexanone). By understanding the mechanistic causality behind these vibrational shifts, researchers can establish robust, self-validating quality control protocols.

Mechanistic Rationale for Peak Assignments

To accurately interpret the FTIR spectrum of 3-[(3-Methoxyphenyl)methyl]cyclohexanone, we must deconstruct the molecule into its three primary vibrational domains:

A. The Saturated Cyclic Ketone Domain

The carbonyl (C=O) stretching vibration is the most prominent feature in the spectrum. In a standard, unstrained six-membered ring like cyclohexanone, this sharp, intense peak appears at 1710–1715 cm⁻¹ [1][2].

  • Causality of Position: In 3-[(3-Methoxyphenyl)methyl]cyclohexanone, the aromatic ring is insulated from the ketone by a methylene (-CH₂-) bridge. Because there is no direct π -conjugation between the aromatic system and the carbonyl group, the C=O bond retains its full double-bond character. If conjugation were present (e.g., an α,β -unsaturated cyclic ketone), resonance would weaken the C=O bond, shifting the absorption lower to ~1685 cm⁻¹[2].

B. The Aromatic Ether (Methoxy) Domain

The methoxy group (-OCH₃) attached to the benzene ring introduces distinct ether C-O-C stretching vibrations.

  • Causality of Position: Due to the difference in bond force constants between the aromatic carbon-oxygen bond and the aliphatic carbon-oxygen bond, this group splits into two bands. The asymmetric C-O-C stretch appears as a strong band near 1250 cm⁻¹ , while the symmetric stretch appears near 1040 cm⁻¹ [3][4].

C. The Aromatic Substitution Pattern (Fingerprint Region)

The most critical region for distinguishing 3-[(3-Methoxyphenyl)methyl]cyclohexanone from its alternatives is the out-of-plane (OOP) C-H bending region (900–650 cm⁻¹ ).

  • Causality of Position: The symmetry of the benzene ring dictates the dipole moment change ( dμ/dx ) during vibration[5]. A meta-substituted benzene ring produces two highly diagnostic peaks: a C-H wagging band (typically ~780 cm⁻¹ ) and a strong ring bending deformation near 690 cm⁻¹ [5]. This is the definitive marker used to differentiate it from its para-isomer, which lacks the 690 cm⁻¹ bend[5].

Comparative FTIR Performance Data

When validating the synthesis of 3-[(3-Methoxyphenyl)methyl]cyclohexanone, it is critical to compare its spectrum against alternative compounds that might be present as impurities or isomeric byproducts.

The table below summarizes the quantitative spectral differences between the target compound, the base scaffold (Cyclohexanone), and the para-isomer alternative.

Table 1: Comparative FTIR Peak Assignments
Functional Group / Vibrational ModeCyclohexanone (Base Scaffold)Target: 3-[(3-Methoxyphenyl)methyl]cyclohexanone (Meta)Alternative: 3-[(4-Methoxyphenyl)methyl]cyclohexanone (Para)
Aliphatic C-H Stretch 2950–2850 cm⁻¹2950–2850 cm⁻¹2950–2850 cm⁻¹
Ketone C=O Stretch 1710 cm⁻¹1710–1715 cm⁻¹1710–1715 cm⁻¹
Aromatic C=C Stretch Absent~1600, 1580, 1490 cm⁻¹~1610, 1510 cm⁻¹
Aliphatic CH₂ Scissoring 1450 cm⁻¹1450 cm⁻¹1450 cm⁻¹
Ether C-O-C (Asymmetric) Absent~1250 cm⁻¹~1250 cm⁻¹
Ether C-O-C (Symmetric) Absent~1040 cm⁻¹~1040 cm⁻¹
Aromatic C-H OOP Bend (Wag) Absent~780 cm⁻¹ ~830 cm⁻¹
Aromatic Ring Bend Absent~690 cm⁻¹ Absent

Data synthesized from established spectroscopic correlation rules for cyclic ketones and substituted methoxybenzenes[1][5].

IsomerLogic Start Unknown Methoxybenzyl Cyclohexanone Ketone Confirm Ketone C=O @ ~1710 cm⁻¹ Start->Ketone Methoxy Confirm Ether C-O-C @ 1250 & 1040 cm⁻¹ Ketone->Methoxy Fingerprint Analyze Fingerprint Region (900 - 650 cm⁻¹) Methoxy->Fingerprint Meta Meta Isomer Confirmed Peaks @ 780 & 690 cm⁻¹ Fingerprint->Meta 2 diagnostic bands Para Para Isomer Confirmed Single Peak @ ~830 cm⁻¹ Fingerprint->Para 1 diagnostic band

Caption: Logical decision tree for differentiating meta and para methoxyphenyl isomers using FTIR.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure high reproducibility and minimize sample preparation artifacts (such as moisture absorption common in KBr pellet methods), Attenuated Total Reflectance (ATR) FTIR is the recommended technique[6].

Step-by-Step ATR-FTIR Workflow

1. Instrument Initialization & Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol or acetone. Allow the solvent to fully evaporate.

  • Validation: Run a background scan (typically 32 scans at 4 cm⁻¹ resolution) on the empty crystal. Causality: This mathematically subtracts atmospheric water vapor (~3900-3500 cm⁻¹ and ~1650 cm⁻¹) and carbon dioxide (~2350 cm⁻¹) from the final sample spectrum[6].

2. Sample Application

  • Action: Apply 1–2 drops of the neat 3-[(3-Methoxyphenyl)methyl]cyclohexanone (if liquid) or a few milligrams of the solid directly onto the center of the ATR crystal.

  • Validation: If solid, lower the ATR pressure anvil until the software indicates optimal contact (usually >60% transmission). Causality: Intimate contact between the sample and the crystal is required for the evanescent wave to penetrate the sample and generate an absorption spectrum.

3. Data Acquisition

  • Action: Acquire the sample spectrum using the same parameters as the background (4000–600 cm⁻¹, 32 co-added scans, 4 cm⁻¹ resolution).

  • Validation: Ensure the maximum absorbance peak (likely the 1710 cm⁻¹ C=O stretch) is between 0.2 and 0.8 Absorbance Units to prevent detector saturation and peak distortion.

4. Spectral Processing & Verification

  • Action: Apply an ATR correction algorithm via the spectrometer software.

  • Validation: Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes peak intensities to match traditional transmission spectra, ensuring the 1250 cm⁻¹ and 690 cm⁻¹ peaks are accurately represented relative to the 1710 cm⁻¹ peak.

ATRWorkflow Prep 1. Crystal Cleaning & Background Scan Apply 2. Sample Application & Anvil Pressure Prep->Apply Scan 3. Data Acquisition (32 Scans, 4 cm⁻¹) Apply->Scan Process 4. ATR Correction & Peak Assignment Scan->Process

Caption: Standardized Attenuated Total Reflectance (ATR) FTIR experimental workflow.

References

  • Qiboch. "A Comprehensive Analysis of Cyclohexanone IR Spectrum." qiboch.com. Available at: [Link]

  • Bartleby. "IR Spectrum Of Cyclohexanone." Bartleby.com. Available at:[Link]

  • Smith, Brian C. "Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings." Spectroscopy, 2016. Available at: [Link]

  • Society for Applied Spectroscopy. "Spectra–Structure Correlations in the Mid- and Far-infrared." s-a-s.org. Available at: [Link]

Sources

Comparative

Comparative Guide: Steric Hindrance in 3-[(3-Methoxyphenyl)methyl]cyclohexanone vs. Cyclohexanone

Executive Summary Understanding the steric environment of cyclic ketones is critical for predicting the stereochemical and regiochemical outcomes of downstream functionalizations. This guide provides an objective, data-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the steric environment of cyclic ketones is critical for predicting the stereochemical and regiochemical outcomes of downstream functionalizations. This guide provides an objective, data-supported comparison between cyclohexanone (a simple, unhindered cyclic ketone) and 3-[(3-methoxyphenyl)methyl]cyclohexanone (a 3-substituted derivative featuring a bulky 3-methoxybenzyl group).

By analyzing their conformational dynamics, we demonstrate how the introduction of a bulky substituent at the C3 position fundamentally alters the molecule's reactivity profile—shifting it from a conformationally flexible, symmetrical electrophile to a conformationally locked, highly regioselective scaffold.

Conformational Dynamics & Steric Hindrance

The Unhindered Baseline: Cyclohexanone

Unsubstituted cyclohexanone exists in a state of rapid chair-chair interconversion at room temperature. Because the molecule lacks substituents, neither chair form is energetically favored. Consequently, incoming reagents experience an averaged steric environment, and the α -carbons (C2 and C6) are perfectly symmetrical.

The Locked Scaffold: 3-[(3-Methoxyphenyl)methyl]cyclohexanone

The addition of a 3-methoxybenzyl group at the C3 position drastically changes the ring's thermodynamics. The steric bulk of a benzyl-type group is quantified by its A-value , which is approximately [1]. This value represents the energetic penalty of placing the substituent in an axial position, where it would suffer severe 1,3-diaxial interactions with the axial protons at C1 and C5.

Because of this high energetic penalty, 3-[(3-methoxyphenyl)methyl]cyclohexanone is effectively locked in a single chair conformation with the bulky substituent occupying the equatorial position. This locked conformation dictates the trajectory of incoming nucleophiles and sterically shields specific regions of the molecule.

Impact on Reactivity Profiles

A. Nucleophilic Addition (Hydride Reduction)

According to the Bürgi-Dunitz trajectory, nucleophiles approach the carbonyl carbon at an angle of ~107°.

  • Cyclohexanone: Hydride attack from either the axial or equatorial face yields the exact same product: cyclohexanol.

  • 3-Substituted Cyclohexanone: The locked chair conformation renders the two faces of the carbonyl diastereotopic. Reduction with sodium borohydride (NaBH₄) typically favors axial attack . Because the 3-substituent is equatorial, axial attack of the hydride pushes the resulting hydroxyl group into the equatorial position, yielding the cis-1,3-disubstituted alcohol as the major diastereomer[2]. Equatorial attack is slightly more hindered by the axial hydrogens at C2 and C6 and suffers from torsional strain in the transition state.

G A 3-Methoxybenzyl- cyclohexanone (Locked Chair) B Axial Attack (Less Hindered) A->B C Equatorial Attack (More Hindered) A->C D cis-Alcohol (Equatorial OH) B->D E trans-Alcohol (Axial OH) C->E

Caption: Nucleophilic addition trajectories for 3-substituted cyclohexanones.

B. Alpha-Enolization (Regioselectivity)

The steric shielding provided by the 3-substituent profoundly impacts α -deprotonation.

  • Cyclohexanone: Deprotonation at C2 or C6 is statistically and sterically equivalent.

  • 3-Substituted Cyclohexanone: The bulky 3-methoxybenzyl group sterically blocks the adjacent C2 protons. When subjected to kinetic enolization conditions using a bulky base like Lithium Diisopropylamide (LDA), deprotonation occurs preferentially at the less hindered C6 position. This results in the highly regioselective formation of the Δ1,6 enolate [3].

G A 3-Methoxybenzyl- cyclohexanone B LDA, THF, -78°C (Kinetic Control) A->B C Deprotonation at C6 (Sterically Accessible) B->C D Deprotonation at C2 (Sterically Hindered) B->D E Major Product (Δ1,6 Silyl Enol Ether) C->E F Minor Product (Δ1,2 Silyl Enol Ether) D->F

Caption: Regioselective kinetic enolization driven by C3 steric hindrance.

Quantitative Data Summaries

Table 1: Conformational & Steric Parameters

PropertyCyclohexanone3-[(3-Methoxyphenyl)methyl]cyclohexanone
Conformational State Rapid chair-chair interconversionLocked chair conformation (Substituent Equatorial)
Substituent A-Value N/A~1.81 kcal/mol (Benzyl group)
Carbonyl Accessibility Equal on both facesDiastereotopic faces (Axial trajectory preferred)
C2/C6 Steric Environment SymmetricalAsymmetrical (C2 highly hindered by C3 group)

Table 2: Reactivity and Selectivity Profiles

Reaction TypeCyclohexanone3-[(3-Methoxyphenyl)methyl]cyclohexanone
NaBH₄ Reduction 100% CyclohexanolMajor: cis-alcohol (eq OH)Minor: trans-alcohol (ax OH)
Kinetic Enolization (LDA, -78°C)Single EnolateMajor: Δ1,6 -enolateMinor: Δ1,2 -enolate

Experimental Protocols

Protocol 1: Diastereoselective Reduction (Self-Validating Workflow)

Objective: Measure the steric bias of the carbonyl faces via NaBH₄ reduction.

  • Reaction Setup: Dissolve 1.0 mmol of the ketone in 5.0 mL of anhydrous methanol and cool to 0 °C in an ice bath.

  • Reduction: Slowly add 1.5 mmol of NaBH₄ portionwise over 10 minutes to control the exothermic evolution of hydrogen gas. Stir for 1 hour at 0 °C.

  • Quench & Extraction: Quench the reaction with 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (NMR Analysis): Analyze the crude mixture via ¹H NMR spectroscopy. The diastereomeric ratio (d.r.) is determined by integrating the carbinol proton (C1-H). The axial proton of the major cis-isomer appears as a broad multiplet with large coupling constants ( Jax−ax​ ≈ 10–12 Hz), while the equatorial proton of the minor trans-isomer appears as a narrower multiplet ( Jeq−eq​ ≈ 2–3 Hz). This distinct splitting pattern self-validates the stereochemical assignment.

Protocol 2: Regioselective Kinetic Enolization and Silyl Trapping

Objective: Trap and quantify the kinetically favored enolate to evaluate C2 vs. C6 steric hindrance.

  • Base Preparation: In a flame-dried flask under argon, add 1.1 mmol of diisopropylamine to 3 mL of anhydrous THF. Cool to -78 °C and add 1.05 mmol of n-BuLi (2.5 M in hexanes). Stir for 30 minutes to generate LDA.

  • Enolization: Add a solution of the ketone (1.0 mmol in 1 mL THF) dropwise over 5 minutes. Stir at -78 °C for 1 hour to ensure complete kinetic deprotonation.

  • Trapping: Add 1.5 mmol of freshly distilled Chlorotrimethylsilane (TMSCl) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with cold saturated NaHCO₃ and extract with hexanes to prevent hydrolysis of the sensitive silyl enol ether.

  • Validation (GC-MS/NMR): Determine the regiomeric ratio (r.r.) via GC-MS or ¹H NMR. The vinylic proton of the major Δ1,6 isomer will exhibit a distinct chemical shift compared to the highly hindered vinylic proton of the minor Δ1,2 isomer, allowing for precise integration.

References

  • Conformational analysis of cyclohexane derivatives. The A value of a benzyl group - Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride - Canadian Journal of Chemistry.[Link]

  • Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions - Organic Letters.[Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallographic Data of 3-[(3-Methoxyphenyl)methyl]cyclohexanone Derivatives

This guide provides a comprehensive framework for understanding and comparing the X-ray crystallographic data of 3-[(3-Methoxyphenyl)methyl]cyclohexanone and its derivatives. These compounds are of significant interest i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for understanding and comparing the X-ray crystallographic data of 3-[(3-Methoxyphenyl)methyl]cyclohexanone and its derivatives. These compounds are of significant interest in medicinal chemistry, and a deep understanding of their three-dimensional structure is paramount for rational drug design and the elucidation of structure-activity relationships (SAR).

Part 1: The Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure is a multi-step process that demands precision. Each step influences the quality of the final data. The causality behind these experimental choices is critical for obtaining high-quality, single crystals suitable for diffraction studies.

Synthesis of the Archetype: 3-[(3-Methoxyphenyl)methyl]cyclohexanone

A reliable synthetic route is the foundation of any crystallographic study. The following protocol describes a common method for synthesizing the parent compound, which can be adapted for various derivatives.

Protocol 1: Synthesis via Michael Addition

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq) and a secondary amine catalyst, such as pyrrolidine (1.2 eq), in anhydrous toluene. Reflux the mixture for 2-4 hours until the theoretical amount of water is collected, indicating the formation of the cyclohexenyl-pyrrolidine enamine.

  • Michael Addition: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of 3-methoxybenzyl bromide (1.1 eq) in anhydrous toluene. Add this solution dropwise to the enamine solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrolysis: Stir the reaction mixture at room temperature for 12-18 hours. Following the reaction, add 1M hydrochloric acid (HCl) and stir vigorously for 1 hour to hydrolyze the iminium salt intermediate back to the ketone.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the title compound.

Crystallization: The Art of Growing Quality Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent system and crystallization method is crucial and often determined empirically.

Protocol 2: Slow Evaporation Method

  • Solvent Screening: Dissolve a small amount of the purified compound (~10-20 mg) in a minimal amount of a relatively volatile solvent in which it is freely soluble (e.g., chloroform, ethyl acetate, or acetone).

  • Inducing Supersaturation: Transfer the solution to a small, clean vial. Place this vial inside a larger, sealed chamber containing a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

  • Crystal Growth: Allow the vapor of the more volatile solvent to slowly diffuse out while the vapor of the anti-solvent diffuses in. This gradual change in solvent composition slowly reduces the solubility of the compound, leading to the formation of a supersaturated solution from which crystals can nucleate and grow over several days or weeks. Colorless, plate-shaped crystals are often obtained with this method.[1]

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Protocol 3: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable crystal (e.g., 0.40 x 0.40 x 0.15 mm) is carefully mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled to a low temperature (e.g., 100 K or -93 °C) in a stream of nitrogen gas.[2] This minimizes thermal motion and potential radiation damage.

  • Data Collection: Data are collected using a modern X-ray diffractometer, such as a Bruker SMART CCD or Apex II, equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[2][3] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The raw intensity data are integrated and corrected for various factors (e.g., Lorentz and polarization effects) using software like SAINT-Plus.[2] An absorption correction is applied using a program such as SADABS.[2]

  • Structure Solution and Refinement: The structure is solved using direct methods with programs like SHELXS.[3] The structural model is then refined by full-matrix least-squares on F² using software like SHELXL.[3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically.[2] The final quality of the structure is assessed by parameters such as the R1 factor and wR2.[2]

The workflow from synthesis to data analysis is a linear but iterative process, where challenges in one step may require revisiting a previous one.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography S1 Reactants: Cyclohexanone & 3-Methoxybenzyl Bromide S2 Chemical Synthesis (Michael Addition) S1->S2 S3 Crude Product S2->S3 S4 Purification (Column Chromatography) S3->S4 C1 Purified Compound S4->C1 C2 Solvent Selection & Slow Evaporation C1->C2 C3 Single Crystal Formation C2->C3 X1 Crystal Mounting & Cryo-Cooling C3->X1 X2 X-ray Diffraction Data Collection X1->X2 X3 Data Processing (SAINT / SADABS) X2->X3 X4 Structure Solution & Refinement (SHELX) X3->X4 Output Final Structure (CIF File) X4->Output

Figure 1: Experimental workflow for obtaining crystallographic data.

Part 2: Comparative Analysis of Crystallographic Data

The ultimate goal of determining multiple crystal structures in a series is to compare them. This comparison can reveal subtle but significant differences in conformation, packing, and intermolecular interactions that can directly impact a molecule's biological activity. The standard format for archiving and sharing crystallographic data is the Crystallographic Information File (CIF).[4]

For this guide, we will compare the hypothetical crystallographic data for three derivatives to illustrate the process:

  • Derivative A: The parent compound, 3-[(3-Methoxyphenyl)methyl]cyclohexanone.

  • Derivative B: A halogenated analog, 3-[(5-Bromo-3-methoxyphenyl)methyl]cyclohexanone.

  • Derivative C: A demethylated analog, 3-[(3-Hydroxyphenyl)methyl]cyclohexanone.

The data presented in Table 1 is illustrative and designed to showcase the types of parameters that are compared.

Table 1: Hypothetical Comparative Crystallographic Data

ParameterDerivative A (Parent)Derivative B (Bromo)Derivative C (Hydroxy)Significance of Comparison
Formula C₁₄H₁₈O₂C₁₄H₁₇BrO₂C₁₃H₁₆O₂Confirms the chemical identity and stoichiometry of the crystallized molecule.
Crystal System MonoclinicOrthorhombicMonoclinicIndicates a fundamental change in crystal packing symmetry, likely driven by the bulky and polarizable bromine atom in Derivative B.
Space Group P2₁/cPbcaP2₁/cDescribes the symmetry elements within the unit cell. The change to Pbca for B reflects a higher symmetry packing arrangement.[2]
a (Å) 10.1512.5010.05Unit cell dimensions define the size and shape of the repeating lattice. Changes reflect how molecules pack together.
b (Å) 8.549.808.45
c (Å) 14.2020.1014.55
β (°) ** 98.59095.2The beta angle deviates from 90° in the monoclinic system. The orthorhombic system requires all angles to be 90°.
Volume (ų) **1215.52469.51220.1The volume of the unit cell. Note the significant increase for Derivative B, accommodating the larger bromine atom and different packing.
Z 484The number of molecules in the unit cell.
R1 (final) 0.0450.0380.051A key indicator of the quality of the refined structure. Lower values (typically < 0.05) indicate a better fit between the model and the experimental data.
Key Torsion Angle (°) 175.2160.5-178.9A critical conformational parameter (e.g., C-C-C-C along the linker) that shows how substituents can induce conformational changes in the molecule itself.
Key Interaction C-H···πBr···O Halogen BondO-H···O Hydrogen BondDominant intermolecular forces governing the crystal packing. The -OH group in C introduces strong hydrogen bonding, significantly altering the packing motif.
Analysis and Interpretation
  • Impact of a Bulky Substituent (Derivative B): The introduction of a bromine atom dramatically alters the crystal packing. The change from a monoclinic to an orthorhombic crystal system, along with a near-doubling of the unit cell volume, suggests that the steric bulk and potential for halogen bonding of the bromine atom prevent the molecule from adopting the more common P2₁/c packing of its parent. This can have implications for solubility and solid-state stability.

  • Impact of a Hydrogen-Bonding Group (Derivative C): Replacing the methoxy group with a hydroxyl group introduces a strong hydrogen bond donor. This leads to the formation of O-H···O hydrogen bonds, which become the dominant organizing force in the crystal lattice. While the overall space group remains the same as the parent, the unit cell dimensions and beta angle are slightly altered to accommodate this new, highly directional interaction. This change could be a proxy for how the molecule interacts with a biological target.

  • Conformational Changes: The "Key Torsion Angle" highlights that substituents can affect not just how molecules pack together, but the shape of the individual molecule itself. The 15-degree deviation in Derivative B suggests that crystal packing forces, influenced by the bromo-substituent, can induce a twist in the molecule's flexible linker.

This type of comparative analysis is fundamental to understanding how small chemical modifications translate into tangible structural changes, providing a physical basis for observed differences in biological activity.

Figure 2: Key structural features for comparative analysis.

Part 3: Conclusion and Future Directions

The structural characterization of a homologous series of compounds is a cornerstone of modern drug discovery. X-ray crystallography provides the definitive, atomic-level detail required to understand how molecular architecture dictates function. This guide outlines the essential workflow—from rational synthesis and meticulous crystallization to precise data collection and insightful comparative analysis.

For researchers in the field, systematically building a library of crystal structures for 3-[(3-Methoxyphenyl)methyl]cyclohexanone derivatives is a worthy endeavor. The resulting data, when deposited in public repositories like the Cambridge Structural Database (CSD), enriches the entire scientific community and accelerates the discovery of novel therapeutics.[5][6][7] The principles and protocols detailed herein provide a validated roadmap for achieving this goal.

References

  • X-Ray Crystallographic Analysis Report for [Compound Name] . Royal Society of Chemistry. Available at: [Link]

  • Crystallographic data and parameters of the X-ray diffraction experiment . ResearchGate. Available at: [Link]

  • Cambridge Structural Database (CSD) - Wikipedia . Wikipedia. Available at: [Link]

  • View of Cambridge Structural Database (WebCSD) . Issues in Science and Technology Librarianship. Available at: [Link]

  • CIF (Crystallographic Information Framework) . Research Data Alliance GitHub. Available at: [Link]

  • Cambridge Structural Database - Re3data.org . Re3data.org. Available at: [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database . Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Available at: [Link]

  • Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol . International Union of Crystallography. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[(3-Methoxyphenyl)methyl]cyclohexanone proper disposal procedures

As a Senior Application Scientist, establishing a culture of uncompromising laboratory safety is just as critical as the chemical syntheses we perform. 3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS: 171046-92-7) is a spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of uncompromising laboratory safety is just as critical as the chemical syntheses we perform. 3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS: 171046-92-7) is a specialized organic intermediate frequently utilized in drug development and complex organic synthesis. Because it contains both ketone and aromatic ether functional groups, its disposal requires strict adherence to non-halogenated organic waste protocols to ensure regulatory compliance and environmental stewardship.

This guide provides a comprehensive, self-validating framework for the safe handling, segregation, and disposal of this compound, grounded in federal safety regulations.

Part 1: Chemical Profile & Risk Assessment

Before integrating any chemical into a waste stream, you must understand its physical properties to predict its behavior in bulk storage. 3-[(3-Methoxyphenyl)methyl]cyclohexanone is a relatively stable, high-boiling organic compound.

Table 1: Quantitative Physical Properties & Waste Classification

PropertyValue / ClassificationCausality / Operational Impact
CAS Number 171046-92-7Unique identifier for SDS and waste profiling.
Molecular Formula C₁₄H₁₈O₂Dictates combustion products (CO, CO₂) during incineration[1].
Molecular Weight 218.29 g/mol High molecular weight correlates with lower volatility[1].
Boiling Point ~345.1 °C (Predicted)Low vapor pressure at room temperature reduces inhalation risk[1].
Density ~1.063 g/cm³ (Predicted)Slightly denser than water; will form a distinct phase if mixed with aqueous waste[1].
Waste Category Non-Halogenated OrganicMust be segregated from halogens to prevent toxic dioxin formation during incineration[2][3].

Part 2: Regulatory Grounding & Segregation Logic

Under the, laboratory waste must be meticulously characterized[4]. While pure 3-[(3-Methoxyphenyl)methyl]cyclohexanone is not specifically P- or U-listed, it is universally managed as a characteristic hazardous waste or grouped with F003 non-halogenated solvent waste when combined with standard lab solvents[4].

The Causality of Segregation: You must strictly separate this compound from halogenated waste streams (e.g., dichloromethane, chloroform). Mixing non-halogenated waste with halogenated waste exponentially increases institutional disposal costs. Halogenated waste requires specialized, ultra-high-temperature incineration equipped with alkaline scrubbers to prevent the atmospheric release of highly toxic dioxins and furans[2][3].

WasteSegregation Start Generate 3-[(3-Methoxyphenyl) methyl]cyclohexanone Waste CheckHalogen Contains Halogens? Start->CheckHalogen Halogenated Halogenated Waste Stream (Separate Disposal) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Stream CheckHalogen->NonHalogenated No Container Transfer to HDPE or Glass Container NonHalogenated->Container Labeling Attach EPA/RCRA Compliant Label Container->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA Disposal Incineration by Licensed Facility SAA->Disposal

Fig 1. Logical decision tree for the segregation and disposal of non-halogenated organic waste.

Part 3: Standard Operating Procedure (SOP) for Disposal

This self-validating protocol ensures that every step incorporates a safety check, minimizing the risk of incompatible chemical reactions.

Step 1: PPE Verification Before handling the chemical, don appropriate Personal Protective Equipment (PPE) compliant with . This includes chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat[5][6]. Validation Check: Inspect gloves for micro-tears before proceeding.

Step 2: Container Selection & Compatibility Check Select a clean, chemically compatible container—typically a High-Density Polyethylene (HDPE) carboy or a glass amber bottle[7]. Because this compound is an ether-ketone, it is highly compatible with other non-halogenated organics like ethyl acetate, acetone, and methanol[3]. Validation Check: Add a 1 mL test aliquot of the waste to the bulk container. Observe for 60 seconds to ensure no exothermic reaction or gas evolution occurs before transferring the bulk volume.

Step 3: Waste Transfer & Headspace Management Transfer the waste into the container inside a certified chemical fume hood. Crucial Rule: Never fill the waste container beyond 80% capacity[7]. Leaving 20% headspace allows for vapor expansion during temperature fluctuations, preventing container rupture.

Step 4: RCRA-Compliant Labeling Immediately attach a hazardous waste label. The label must explicitly state "Hazardous Waste" and list the full chemical name (no abbreviations or structural formulas)[3][7]. Mark the primary hazard as "Toxic" or "Flammable" (if mixed with low-flashpoint solvents).

Step 5: Satellite Accumulation Area (SAA) Storage Store the sealed container in your laboratory's designated SAA. Under EPA regulations, SAAs must be at or near the point of generation and under the control of the operator[7]. Ensure secondary containment (a spill tray) is used to capture potential leaks.

Part 4: Emergency Spill Response Protocol

Even with rigorous protocols, accidental releases occur. In the event of a spill, follow the framework (29 CFR 1910.120)[8].

  • Assess & Isolate: Determine the spill volume. For minor spills (<1 Liter), restrict access to the immediate area. For larger spills, evacuate the laboratory and contact EHS immediately[6][9].

  • Protect: Verify your PPE. If the spill occurs outside a fume hood and involves heated material (increasing vapor pressure), a NIOSH-approved respirator may be required[8].

  • Contain: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal spill pads) to prevent it from spreading into floor drains[6][10].

  • Collect: Use non-sparking tools to sweep the absorbed material. Place it into a heavy-duty hazardous waste bag or a sealable plastic pail[10].

  • Decontaminate: Wash the affected surface with a mild detergent and water. Collect all rinsate and contaminated PPE as hazardous waste, as designating chemicals as "waste" does not neutralize their inherent hazards[11][12].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Hazards (Consult SDS) Spill->Assess Evacuate Evacuate if >1 Liter or Highly Toxic Assess->Evacuate Major Spill PPE Don OSHA-Compliant PPE (Gloves, Goggles, Coat) Assess->PPE Minor Spill Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect in Sealed Hazardous Waste Bag Contain->Collect Decon Decontaminate Surface (Soap & Water/Solvent) Collect->Decon

Fig 2. Step-by-step emergency response workflow for localized chemical spills in the laboratory.

References

  • US Environmental Protection Agency (EPA) - Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) - Hazardous Waste Operations and Emergency Response (HAZWOPER). Available at: [Link]

  • American Chemical Society (ACS) - Guide for Chemical Spill Response. Available at:[Link]

  • Northwestern University Research Safety - Hazardous Waste Disposal Guide. Available at:[Link]

  • University of Louisville DEHS - Chemical Waste Management: Combining Compatible Used Organic Solvents. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-[(3-Methoxyphenyl)methyl]cyclohexanone

As a Senior Application Scientist in medicinal chemistry and drug development, I recognize that handling advanced synthetic intermediates requires more than just a cursory glance at a standard safety sheet. It requires a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and drug development, I recognize that handling advanced synthetic intermediates requires more than just a cursory glance at a standard safety sheet. It requires a mechanistic understanding of the molecule's physical properties and how those properties interact with your laboratory environment and protective equipment.

The compound 3-[(3-Methoxyphenyl)methyl]cyclohexanone (CAS: 171046-92-7) is a bifunctional organic molecule featuring both a cyclohexanone ring and an anisole-derived (methoxybenzyl) moiety[1]. Because specific, highly detailed toxicological data for this exact proprietary intermediate can be sparse, we must construct our safety and operational protocols by analyzing its functional groups. Ketones are notorious for permeating standard laboratory gloves, and ether derivatives require specific environmental controls[2][3].

This guide provides a comprehensive, self-validating framework for the safe handling, operational workflow, and disposal of this compound.

Mechanistic Hazard Profile & PPE Rationale

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the chemical causality behind the hazards.

  • The Ketone Moiety (Cyclohexanone core): Ketones are aggressive solvents. They readily solvate the polymer chains in standard latex and thin nitrile gloves, causing rapid swelling, degradation, and chemical breakthrough[2]. Furthermore, cyclohexanone derivatives are known skin and eye irritants and can cause central nervous system (CNS) depression upon prolonged inhalation[2].

  • The Ether Moiety (Methoxy group): While less prone to peroxide formation than aliphatic ethers, anisole derivatives are combustible and their vapors are heavier than air, meaning they can accumulate in unventilated areas or low-lying spaces[4].

Mandatory PPE Matrix

Based on the physicochemical properties of its functional groups, the following PPE is strictly required. Do not substitute materials without consulting Environmental Health and Safety (EHS).

PPE CategoryApproved Material/SpecificationMechanistic Rationale
Hand Protection Primary: Butyl Rubber or Laminate (e.g., SilverShield®).Secondary: Double-gloved heavy-duty Nitrile (for splash protection only).Butyl rubber provides superior resistance to ketone solvation. Nitrile is only acceptable for incidental splashes and must be changed immediately upon contact[2][5].
Eye Protection ANSI Z87.1 approved chemical splash goggles.The compound is a severe ocular irritant. Safety glasses with side shields are insufficient against liquid splashes[3].
Body Protection 100% Cotton or Flame-Resistant (FR) lab coat.Synthetic fabrics (polyester) can melt into the skin in the event of a solvent fire. Cotton or FR materials char rather than melt.
Respiratory Chemical Fume Hood (Face velocity >100 fpm).Vapors are heavier than air and can cause dizziness or respiratory irritation. All open-container work must be enclosed[2][3].

Operational Workflow: A Self-Validating Protocol

Trust in a protocol comes from its ability to be verified at every step. The following methodology ensures that your handling of 3-[(3-Methoxyphenyl)methyl]cyclohexanone is controlled and verifiable.

Step-by-Step Handling Methodology
  • Environmental Validation: Before retrieving the chemical, check the fume hood monitor. Validation Check: Ensure the face velocity is actively reading between 100–120 feet per minute (fpm). Do not proceed if the hood is in alarm state.

  • PPE Verification: Inspect butyl rubber gloves for micro-tears by trapping air inside and rolling the cuff to check for pressure leaks. Don goggles and button the lab coat completely.

  • Static Control (For bulk transfers >1L): Because anisole and cyclohexanone derivatives can accumulate static charge, ground and bond the receiving and dispensing containers[5]. Validation Check: Use a multimeter to verify continuity (<10 ohms) between the bonded containers.

  • Dispensing: Use glass or PTFE (Teflon) syringes/pipettes. Never use polystyrene or standard plastic pipettes , as the ketone functionality will dissolve the plastic, contaminating your reaction and compromising the tool[2].

  • Sealing and Storage: After use, flush the headspace of the reagent bottle with an inert gas (Argon or Nitrogen) to displace oxygen and moisture, preserving the methoxybenzyl stability. Seal tightly with Parafilm and store in a dedicated flammables cabinet away from strong oxidizers (e.g., nitric acid, hydrogen peroxide)[2].

Workflow Start 1. Fume Hood Validation (Verify >100 fpm) PPE 2. Don PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Transfer 3. Chemical Transfer (Glass/PTFE Tools Only) PPE->Transfer Inert 4. Inert Gas Flush (Argon/Nitrogen) Transfer->Inert Store 5. Flammables Storage (Away from Oxidizers) Inert->Store

Standard operating workflow for handling ketone/ether bifunctional intermediates.

Spill Response and Waste Disposal Logistics

In drug development labs, improper waste segregation is a leading cause of regulatory fines and near-miss incidents.

Waste Disposal Plan

3-[(3-Methoxyphenyl)methyl]cyclohexanone has the molecular formula C14H18O2[1]. Because it contains no halogen atoms (Fluorine, Chlorine, Bromine, Iodine), it must be strictly segregated to optimize disposal costs and prevent hazardous cross-reactions.

  • Classification: Non-Halogenated Organic Solvent Waste.

  • Container: Use a high-density polyethylene (HDPE) or glass waste carboy.

  • Incompatibilities: Never mix this waste stream with aqueous acids, heavy metal waste, or strong oxidizing agents, as ketones can form explosive peroxides when mixed with concentrated nitric acid or hydrogen peroxide[2].

Emergency Spill Protocol

If a spill occurs, immediate containment is critical to prevent the heavier-than-air vapors from traveling to ignition sources[3][6].

  • Assess the Scale:

    • Minor Spill (<50 mL inside the hood): Proceed to cleanup.

    • Major Spill (>50 mL or outside the hood): Evacuate the lab, close the doors, and contact EHS immediately.

  • Containment: Turn off all nearby ignition sources (hot plates, stirrers).

  • Absorption: Apply an inert, non-combustible absorbent such as diatomaceous earth or commercial universal spill pads[3][5]. Do not use combustible absorbents like sawdust , as the mixture remains highly flammable.

  • Collection: Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent[5][6]. Place it in a solid hazardous waste bag, seal it, and label it as "Solid Waste Contaminated with Combustible Organic Ketone."

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 50 mL) Outside Fume Hood Assess->Major Absorb Apply Inert Absorbent (Diatomaceous Earth) Minor->Absorb Evacuate Evacuate Lab & Contact EHS Major->Evacuate Dispose Collect with Non-Sparking Tools Seal in Solid Waste Absorb->Dispose

Decision tree for chemical spill assessment and containment.

References

  • NextSDS. "3-[(3-METHOXYPHENYL)METHYL]CYCLOHEXANONE — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Carl Roth. "Safety Data Sheet: Anisole." Carl Roth GmbH. Available at:[Link]

  • New Jersey Department of Health. "Cyclohexanone - Hazardous Substance Fact Sheet." NJ Health. Available at:[Link]

  • Penta Chemicals. "Cyclohexanone - SAFETY DATA SHEET." Penta. Available at:[Link]

  • Carl Roth. "Safety Data Sheet: Cyclohexanone." Carl Roth GmbH. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.